molecular formula C8H4Br2N2 B1601470 2,6-Dibromo-1,8-naphthyridine CAS No. 72754-04-2

2,6-Dibromo-1,8-naphthyridine

Cat. No.: B1601470
CAS No.: 72754-04-2
M. Wt: 287.94 g/mol
InChI Key: DMSVNFHGDCAEJX-UHFFFAOYSA-N
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Description

2,6-Dibromo-1,8-naphthyridine is a useful research compound. Its molecular formula is C8H4Br2N2 and its molecular weight is 287.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dibromo-1,8-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dibromo-1,8-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromo-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSVNFHGDCAEJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC=C(C=C21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40501167
Record name 2,6-Dibromo-1,8-naphthyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72754-04-2
Record name 2,6-Dibromo-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,6-Dibromo-1,8-naphthyridine: A Technical Guide to a Versatile Synthetic Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,8-naphthyridine framework is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant pharmacological activities.[1][2] Its derivatives have demonstrated a vast spectrum of therapeutic potential, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][3] Within this important class of molecules, 2,6-Dibromo-1,8-naphthyridine emerges as a pivotal intermediate. Its two strategically positioned and reactive bromine atoms serve as versatile handles for molecular elaboration, primarily through modern cross-coupling methodologies. This technical guide provides an in-depth analysis of the physicochemical properties, spectroscopic signature, synthesis, and chemical reactivity of 2,6-Dibromo-1,8-naphthyridine, offering researchers and drug development professionals a comprehensive resource for leveraging this scaffold in their synthetic campaigns.

Physicochemical and Structural Properties

While specific experimental data for 2,6-Dibromo-1,8-naphthyridine is not extensively reported, its core properties can be reliably calculated or inferred from closely related analogs. The molecule is a symmetrical, planar aromatic system, a characteristic that often contributes to the biological activity of its derivatives through mechanisms like DNA intercalation.[4]

Table 1: Physicochemical Properties of 2,6-Dibromo-1,8-naphthyridine and Related Analogs

PropertyValue / ObservationSource / Comment
Molecular Formula C₈H₄Br₂N₂(Calculated)
Molecular Weight 287.94 g/mol (Calculated)
Appearance Expected to be a solid, likely off-white to yellow.Inferred from analogs like 2,4-dibromo[3][5]naphthyridine (yellow solid).
Melting Point Not reported. Expected to be elevated.For comparison, the parent 1,8-naphthyridine melts at 98-99 °C.[5]
Solubility Likely soluble in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (DMF, DMSO).General solubility profile for halogenated N-heterocycles.[6]
CAS Number Not assigned in major databases.Data for isomers like 2,7-Dibromo-1,8-naphthyridine (64976-53-0) and 2,4-Dibromo-[3][5]naphthyridine (54569-27-6) are available.[7]

Spectroscopic Characterization Profile

The symmetric nature of 2,6-Dibromo-1,8-naphthyridine dictates a relatively simple and predictable spectroscopic signature.

  • ¹H NMR: The proton NMR spectrum is expected to be highly characteristic, showing three signals in the aromatic region:

    • A doublet corresponding to H3 and H7.

    • A doublet corresponding to H4 and H5.

    • The coupling constant between H3/H7 and H4/H5 would be typical for ortho-coupling in a pyridine ring. The chemical shifts will be downfield due to the electron-withdrawing effects of the bromine atoms and the ring nitrogens.

  • ¹³C NMR: The carbon NMR spectrum should display four distinct signals for the aromatic carbons, reflecting the molecular symmetry:

    • C2 and C6 (carbon bearing bromine).

    • C3 and C7.

    • C4 and C5.

    • C4a and C8a (bridgehead carbons).

  • Mass Spectrometry (MS): The mass spectrum will exhibit a distinctive isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak (M⁺) will appear as a triplet of peaks with an approximate ratio of 1:2:1 for [M], [M+2], and [M+4], providing unambiguous confirmation of the dibrominated structure.

  • Infrared (IR) Spectroscopy: Key absorption bands would include:

    • ~1600-1450 cm⁻¹ for C=C and C=N stretching vibrations of the aromatic core.

    • ~850-750 cm⁻¹ for C-H out-of-plane bending.

    • A signal in the lower frequency region (typically ~600-500 cm⁻¹) corresponding to the C-Br stretching vibration.

Proposed Synthetic Route

G cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Oxidation & Tautomerization cluster_3 Step 4: Bromination A 2-Amino-6-picoline C 2-Methyl-6-hydroxy-1,8-naphthyridine-7-carboxylic acid ethyl ester A->C Base (e.g., NaOEt) Heat B Diethyl Oxalate B->C D 2-Methyl-6-hydroxy-1,8-naphthyridine C->D 1. NaOH (aq), Heat 2. H+ workup, Heat E 1,8-Naphthyridine-2,6-dione D->E Oxidizing Agent (e.g., KMnO4 or SeO2) F 2,6-Dibromo-1,8-naphthyridine E->F POBr3 / PBr3 Heat

Diagram 1: Proposed workflow for the synthesis of 2,6-Dibromo-1,8-naphthyridine.

Detailed Hypothetical Protocol: Synthesis via Dione Intermediate

Causality: This route is predicated on the robust Friedländer condensation to build the core, followed by conversion of the relatively inert hydroxyl groups (in their keto tautomeric form) into good leaving groups (bromides) suitable for cross-coupling.

  • Step 1: Synthesis of 2-Methyl-6-hydroxy-1,8-naphthyridine-7-carboxylic acid ethyl ester.

    • To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol), add 2-amino-6-picoline and diethyl oxalate.

    • Heat the mixture under reflux for 12-18 hours until TLC analysis indicates the consumption of starting materials.

    • Cool the reaction mixture, neutralize with acetic acid, and collect the precipitated solid by filtration. Wash with water and ethanol and dry under vacuum.

  • Step 2: Formation of 2-Methyl-6-hydroxy-1,8-naphthyridine.

    • Suspend the ester from Step 1 in an aqueous solution of sodium hydroxide (e.g., 10-20%).

    • Heat the mixture to reflux for 4-6 hours to effect hydrolysis of the ester.

    • Cool the solution and carefully acidify with concentrated HCl to precipitate the carboxylic acid.

    • Heat the acidic mixture further to induce decarboxylation, monitoring for CO₂ evolution to cease.

    • Cool and neutralize to precipitate the product. Filter, wash with water, and dry.

  • Step 3: Oxidation to 1,8-Naphthyridine-2,6-dione.

    • Dissolve the product from Step 2 in a suitable solvent (e.g., acetic acid or pyridine).

    • Treat with an appropriate oxidizing agent, such as selenium dioxide or potassium permanganate, at elevated temperatures.

    • Monitor the reaction by TLC. Upon completion, perform an appropriate workup to isolate the dione product.

  • Step 4: Bromination to 2,6-Dibromo-1,8-naphthyridine.

    • Combine the 1,8-naphthyridine-2,6-dione with phosphorus oxybromide (POBr₃) or a mixture of PBr₃/PBr₅.

    • Heat the mixture, typically between 120-150 °C, for several hours in a sealed tube or under an inert atmosphere.

    • After cooling, carefully quench the reaction mixture by pouring it onto crushed ice.

    • Basify with a strong base (e.g., NaOH or Na₂CO₃) to neutralize the acidic byproducts.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure 2,6-Dibromo-1,8-naphthyridine.

Chemical Reactivity: A Gateway to Molecular Diversity

The primary utility of 2,6-Dibromo-1,8-naphthyridine in synthetic chemistry lies in the reactivity of its two carbon-bromine bonds. The bromine atoms are located at positions α to the ring nitrogens, which enhances their susceptibility to displacement and participation in metal-catalyzed cross-coupling reactions. This dual reactivity allows for both symmetric (di-functionalization) and asymmetric (sequential mono-functionalization) synthetic strategies.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a premier method for forming C-C bonds and is exceptionally well-suited for aryl halides like 2,6-Dibromo-1,8-naphthyridine.[10][11] This reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups onto the naphthyridine core.

Causality: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The electron-deficient nature of the 1,8-naphthyridine ring facilitates the initial oxidative addition step, which is often rate-limiting. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions like debromination.[12]

G A 2,6-Dibromo-1,8-naphthyridine B Mono-aryl Intermediate A->B R1-B(OH)2 (1 eq.) Pd Catalyst, Base C Di-aryl Product (Symmetric) A->C R1-B(OH)2 (>2 eq.) Pd Catalyst, Base D Di-aryl Product (Asymmetric) B->D R2-B(OH)2 (1 eq.) Pd Catalyst, Base

Diagram 2: Sequential functionalization of the scaffold via Suzuki-Miyaura coupling.

Representative Protocol: Suzuki-Miyaura Cross-Coupling

Self-Validation: This protocol is designed as a self-validating system. Successful coupling is readily confirmed by the disappearance of the starting material and the appearance of a new, less polar spot on TLC. Mass spectrometry will confirm the addition of the boronic acid residue (loss of Br, gain of the R-group), and ¹H NMR will show new signals corresponding to the introduced aryl group.

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 2,6-Dibromo-1,8-naphthyridine (1.0 eq.), the desired arylboronic acid (1.1 eq. for mono-coupling or 2.5 eq. for di-coupling), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq.).

    • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.) or a combination of Pd(OAc)₂ and a suitable phosphine ligand like SPhos or XPhos.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Reaction Execution:

    • Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol/water.

    • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • After cooling to room temperature, dilute the reaction mixture with water and ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to isolate the desired coupled product.

Safety and Handling

  • Hazard Profile: While specific toxicity data for 2,6-Dibromo-1,8-naphthyridine is unavailable, it should be handled with care as a potentially hazardous substance. The parent 1,8-naphthyridine is classified as an irritant (H315, H319, H335).[13] Halogenated aromatic compounds can be toxic and irritants.

  • Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

2,6-Dibromo-1,8-naphthyridine stands as a highly valuable and versatile building block for synthetic and medicinal chemistry. Its symmetric structure and the pronounced reactivity of its bromine atoms in palladium-catalyzed cross-coupling reactions provide a reliable and efficient entry point to a vast chemical space of novel 1,8-naphthyridine derivatives. The protocols and data synthesized in this guide offer a foundational framework for researchers to exploit the full potential of this important scaffold in the pursuit of new therapeutics and functional materials.

References

  • Wikipedia. (n.d.). 1,8-Naphthyridine. Retrieved January 27, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136069, 1,8-Naphthyridine. Retrieved January 27, 2026, from [Link]

  • Srivastava, K. P., et al. (2014). An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. Der Pharma Chemica, 6(3), 119-128. Retrieved from [Link]

  • Kaur, R., et al. (2020). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Current Medicinal Chemistry, 28(26). DOI: 10.2174/1389557520666201009162804. Retrieved from [Link]

  • Jain, R., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(11). DOI: 10.1002/ardp.201500237. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Retrieved January 27, 2026, from [Link]

  • ACS Publications. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dichloro-4a,8a-dihydro-1,6-naphthyridine. Retrieved January 27, 2026, from [Link]

  • Oregon State University. (n.d.). The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved January 27, 2026, from [Link]

  • RSC Publishing. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Advances. DOI: 10.1039/D4RA04262J. Retrieved from [Link]

  • J-STAGE. (n.d.). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. Retrieved from [Link]

  • ResearchGate. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Asian Publication Corporation. (2019). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(11), 2596-2600. Retrieved from [Link]

  • RSC Publishing. (n.d.). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Retrieved from [Link]

  • Cardiff University ORCA. (n.d.). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Retrieved from [Link]

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The Strategic Keystone: A Technical Guide to 2,6-Dibromo-1,8-naphthyridine for Advanced Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – January 27, 2026 – In the intricate world of synthetic chemistry, certain molecular scaffolds emerge as indispensable tools, unlocking pathways to novel therapeutics and advanced materials. Among these, 2,6-Dibromo-1,8-naphthyridine stands out as a pivotal building block, offering a unique combination of structural rigidity, defined reactivity, and versatile functionalization potential. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a Senior Application Scientist's perspective on the synthesis, characterization, and strategic application of this critical intermediate.

Introduction: The Architectural Advantage of the 1,8-Naphthyridine Core

The 1,8-naphthyridine skeleton, a bicyclic heteroaromatic system containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Its planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal framework for designing molecules that can effectively interact with biological targets.[1] The introduction of bromine atoms at the 2 and 6 positions bestows upon the parent molecule, 2,6-dibromo-1,8-naphthyridine, a set of highly desirable chemical handles for modern cross-coupling methodologies. This strategic di-bromination allows for selective and sequential functionalization, enabling the construction of complex molecular architectures with a high degree of precision.

Synthesis and Purification: A Reproducible Pathway to a High-Purity Intermediate

The reliable synthesis of 2,6-dibromo-1,8-naphthyridine is paramount for its widespread application. While various methods for the synthesis of naphthyridine derivatives have been reported, a common and effective route to the di-brominated scaffold often starts from a more readily available precursor such as a di-hydroxylated or di-aminated naphthyridine. A representative synthetic approach is outlined below.

Experimental Protocol: Synthesis of 2,6-Dibromo-1,8-naphthyridine

Starting Material: 2,6-Dihydroxy-1,8-naphthyridine

Reagents: Phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃).

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, place 2,6-dihydroxy-1,8-naphthyridine (1.0 eq).

  • Carefully add phosphorus oxybromide (excess, e.g., 5-10 eq) to the flask under a gentle stream of nitrogen. Caution: Phosphorus oxybromide is corrosive and reacts with moisture. Handle in a fume hood with appropriate personal protective equipment.

  • Slowly heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the excess phosphorus oxybromide by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction and should be performed with extreme caution in a well-ventilated fume hood.

  • Neutralize the acidic solution with a suitable base, such as a saturated aqueous solution of sodium bicarbonate or sodium hydroxide, until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • The crude 2,6-dibromo-1,8-naphthyridine can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the product as a crystalline solid.

Causality Behind Experimental Choices:

  • The use of a significant excess of the brominating agent (POBr₃ or PBr₅/POCl₃) is crucial to drive the reaction to completion and ensure the conversion of both hydroxyl groups to bromide.

  • The reaction is performed under anhydrous and inert conditions to prevent the decomposition of the phosphorus halides and unwanted side reactions.

  • The careful, slow quenching on ice is a critical safety step to manage the highly exothermic reaction of the excess phosphorus halides with water.

  • Recrystallization is a robust and scalable method for obtaining high-purity material, which is essential for subsequent sensitive cross-coupling reactions.

Characterization Data

The identity and purity of the synthesized 2,6-dibromo-1,8-naphthyridine must be confirmed through a suite of spectroscopic techniques. While a comprehensive set of publicly available spectra for this specific compound is limited, the expected characteristic data is presented below based on analogous structures.[4]

Technique Expected Observations
¹H NMR A set of aromatic protons with chemical shifts and coupling constants characteristic of the 1,8-naphthyridine core. The symmetry of the molecule may simplify the spectrum.
¹³C NMR Signals corresponding to the eight carbon atoms of the naphthyridine ring. The carbons bearing the bromine atoms will be significantly shifted downfield.
Mass Spec A molecular ion peak corresponding to the exact mass of C₈H₄Br₂N₂ (m/z ≈ 285.87), with a characteristic isotopic pattern for two bromine atoms.
IR Characteristic peaks for C=C and C=N stretching vibrations within the aromatic ring system. The absence of a broad O-H stretch will confirm the conversion of the dihydroxy precursor.

Chemical Reactivity: A Gateway to Molecular Diversity

The true utility of 2,6-dibromo-1,8-naphthyridine lies in its reactivity, particularly in palladium-catalyzed cross-coupling reactions. The differential reactivity of the bromine atoms can, under carefully controlled conditions, allow for selective mono- or di-substitution, providing access to a vast array of derivatives.

Suzuki-Miyaura Cross-Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds between the naphthyridine core and various aryl or heteroaryl boronic acids or esters.[5] This reaction is fundamental in the synthesis of bi-aryl compounds, which are prevalent in many classes of drugs.

Caption: Di-arylation via Suzuki coupling.

Expertise in Action: The choice of catalyst, ligand, base, and solvent system is critical for controlling the selectivity and yield of the Suzuki-Miyaura reaction. For selective mono-arylation, a less reactive catalyst and a slight excess of the boronic acid are often employed. For di-substitution, a more active catalyst system and a larger excess of the boronic acid are typically required.

Buchwald-Hartwig Amination: Introducing Nitrogen-based Functionality

The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of primary or secondary amines at the 2 and 6 positions of the naphthyridine core. This is a key transformation for the synthesis of many biologically active compounds, including kinase inhibitors.

Applications in Drug Discovery and Materials Science

The derivatives of 2,6-dibromo-1,8-naphthyridine have shown significant promise in various fields, particularly in the development of novel therapeutics.

Kinase Inhibitors

The 1,8-naphthyridine scaffold is a common feature in many kinase inhibitors. The ability to introduce diverse substituents at the 2 and 6 positions allows for the fine-tuning of the molecule's interaction with the kinase active site, leading to improved potency and selectivity. For instance, derivatives of 1,8-naphthyridine have been investigated as inhibitors of various kinases implicated in cancer and inflammatory diseases.

Antimicrobial and Antiviral Agents

The 1,8-naphthyridine core is present in several antibacterial agents. [3]The versatile chemistry of 2,6-dibromo-1,8-naphthyridine allows for the synthesis of novel analogs with potentially improved antimicrobial spectra or the ability to overcome resistance mechanisms.

Organic Electronics

The rigid, planar structure and tunable electronic properties of 1,8-naphthyridine derivatives make them attractive candidates for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to introduce different functional groups via the dibromo intermediate allows for the modulation of the material's HOMO/LUMO levels and charge transport properties.

Conclusion: A Versatile Platform for Innovation

2,6-Dibromo-1,8-naphthyridine is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery and materials science. Its well-defined reactivity and the potential for selective, sequential functionalization provide chemists with a powerful tool to explore vast chemical space and design novel molecules with tailored properties. As our understanding of disease pathways and material requirements continues to evolve, the importance of versatile building blocks like 2,6-dibromo-1,8-naphthyridine is set to grow, solidifying its place as a keystone in the edifice of modern synthetic chemistry.

References

  • Der Pharma Chemica, 2014, 6(3):119-128. An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. [Link]

  • Al-Romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-954. [Link]

  • Gurjar, V., & Pal, D. (2021). 1,8-Naphthyridine derivatives: A privileged scaffold for versatile biological activities. Current Medicinal Chemistry, 28(33), 6773-6804. [Link]

  • Madaan, A., Verma, R., Kumar, V., Singh, A. T., & Jain, S. K. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-862. [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]

Sources

The Friedländer Synthesis of 1,8-Naphthyridines: A Senior Application Scientist's In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and unique photophysical properties. The Friedländer synthesis, a classical condensation reaction, remains one of the most direct and versatile methods for constructing this important heterocyclic system. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the Friedländer synthesis of 1,8-naphthyridines. Beyond a mere recitation of protocols, this guide delves into the mechanistic underpinnings of the reaction, explores the causal factors behind experimental choices, and offers field-proven insights into catalyst selection, reaction optimization, and troubleshooting. Detailed experimental protocols for both traditional and modern, greener methodologies are presented, alongside a critical evaluation of their respective advantages and limitations. This document is designed to be a self-validating system, with all key claims and protocols supported by authoritative, verifiable references.

Introduction: The Significance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine motif is a recurring feature in a multitude of biologically active compounds. Its rigid, planar structure and the presence of two nitrogen atoms capable of hydrogen bonding and metal coordination contribute to its ability to interact with various biological targets. Notable examples of 1,8-naphthyridine-containing drugs include the antibacterial agent nalidixic acid and the anticancer drug vosaroxin.[1] The unique electronic properties of this heterocycle also make it a valuable component in materials science, with applications in organic light-emitting diodes (OLEDs) and fluorescent probes.[1]

The Friedländer synthesis, first reported in 1882, offers a convergent and efficient route to this valuable scaffold.[2][3] The reaction involves the condensation of a 2-aminonicotinaldehyde with a compound containing a reactive α-methylene group, typically a ketone or β-ketoester, under either acidic or basic catalysis.[4][5] This guide will provide a thorough exploration of this venerable yet continually evolving reaction.

Mechanistic Pathways: A Tale of Two Intermediates

The Friedländer synthesis can proceed through two primary mechanistic pathways, the preferred route often being dictated by the specific reactants and reaction conditions employed. A comprehensive understanding of these pathways is crucial for rational catalyst selection and reaction optimization.

The Aldol-First Pathway

Under many conditions, particularly with base catalysis, the reaction is believed to commence with an aldol-type condensation. The base abstracts an α-proton from the active methylene compound to generate an enolate, which then attacks the electrophilic carbonyl carbon of the 2-aminonicotinaldehyde. The resulting aldol adduct subsequently undergoes dehydration to yield an α,β-unsaturated carbonyl intermediate. Finally, intramolecular cyclization via attack of the amino group on the carbonyl, followed by a second dehydration, affords the aromatic 1,8-naphthyridine ring system.[4]

The Schiff Base-First Pathway

Alternatively, particularly under acidic conditions or with certain catalysts, the initial step can be the formation of a Schiff base (imine) between the 2-aminonicotinaldehyde and the amine. This is followed by tautomerization to an enamine, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration to furnish the final product.[1]

Friedlander_Mechanism cluster_0 Aldol-First Pathway cluster_1 Schiff Base-First Pathway A0 2-Aminonicotinaldehyde + Enolate A1 Aldol Adduct A0->A1 Aldol Addition A2 α,β-Unsaturated Carbonyl A1->A2 - H₂O A3 Cyclized Intermediate A2->A3 Intramolecular Cyclization P 1,8-Naphthyridine A3->P - H₂O B0 2-Aminonicotinaldehyde + Ketone B1 Schiff Base B0->B1 Imination B2 Enamine B1->B2 Tautomerization B3 Cyclized Intermediate B2->B3 Intramolecular Aldol-type Reaction B3->P - H₂O

Figure 1: The two primary mechanistic pathways of the Friedländer synthesis.

The Starting Materials: Focus on 2-Aminonicotinaldehyde

While a wide variety of active methylene compounds can be employed in the Friedländer synthesis, the availability of the 2-aminonicotinaldehyde precursor is often a limiting factor. Several synthetic routes to this key intermediate have been reported, each with its own set of advantages and disadvantages.

Synthesis from 2-Amino-3-picoline

A common and efficient method involves a two-step process starting from the readily available 2-amino-3-picoline.[6]

Synthesis from 2-Chloronicotinic Acid

Another viable route begins with 2-chloronicotinic acid, which can be converted to 2-aminonicotinic acid and subsequently to the desired aldehyde.[7] This method is advantageous when substituted 2-chloronicotinic acids are commercially available.

A detailed protocol for the synthesis of 2-aminonicotinaldehyde is provided in the experimental section of this guide.

Catalysis in the Friedländer Synthesis: A Comparative Overview

The choice of catalyst is paramount in the Friedländer synthesis, influencing reaction rates, yields, and in some cases, regioselectivity. The field has evolved from traditional strong acids and bases to more sophisticated and environmentally benign catalytic systems.

Catalyst TypeExamplesAdvantagesDisadvantagesKey Insights & Causality
Traditional Bases NaOH, KOH, KOtBu[4]Inexpensive, readily available.Harsh conditions, potential for side reactions (e.g., self-condensation of ketones).[8]The strong base generates a high concentration of the enolate, driving the initial aldol condensation. However, this lack of subtlety can lead to undesired side reactions, particularly with ketones prone to self-condensation.
Traditional Acids H₂SO₄, p-TsOH, TFA[4][5]Effective for a range of substrates.Often require high temperatures, can be corrosive, and difficult to remove.The acid protonates the carbonyl oxygen of the 2-aminonicotinaldehyde, increasing its electrophilicity and facilitating attack by the enol form of the ketone.
Lewis Acids InCl₃, AlCl₃, BF₃·OEt₂[9]Milder than Brønsted acids, can offer improved selectivity.[10]Can be moisture-sensitive, stoichiometric amounts may be required.Lewis acids coordinate to the carbonyl oxygen atoms of both reactants, activating them towards nucleophilic attack and facilitating the condensation and cyclization steps.[9]
Ionic Liquids (ILs) Choline hydroxide (ChOH)[11], [Bmmim][Im][12]"Green" solvents, often recyclable, can act as both solvent and catalyst, can enhance reaction rates and yields.[11][12]Can be expensive, viscosity can pose challenges.Basic ionic liquids can deprotonate the active methylene compound, while the cation can stabilize intermediates through hydrogen bonding, as seen with choline hydroxide, which is crucial for reactions in water.[11]
Heterogeneous Catalysts Zeolites[4], polymers[13][14], nanocatalysts[8]Easily separable and recyclable, improved sustainability.Can have lower activity than homogeneous catalysts, potential for leaching.These catalysts provide active sites on a solid support, simplifying product purification and catalyst reuse, which is a significant advantage for industrial applications.

Practical Considerations and Field-Proven Insights

Regioselectivity with Unsymmetrical Ketones

A significant challenge in the Friedländer synthesis arises when using unsymmetrical ketones, as two different enolates can form, potentially leading to a mixture of regioisomeric products. The choice of catalyst and reaction conditions can profoundly influence the regioselectivity. For instance, the use of specific amine catalysts, such as 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), has been shown to favor the formation of the 2-substituted 1,8-naphthyridine with high selectivity.[15] The slow addition of the methyl ketone substrate can also enhance regioselectivity.[15]

Regioselectivity cluster_0 Unsymmetrical Ketone cluster_2 Product Mixture UK R¹-CH₂-CO-CH₂-R² E1 Kinetic Enolate UK->E1 Less substituted α-carbon E2 Thermodynamic Enolate UK->E2 More substituted α-carbon P1 Regioisomer 1 E1->P1 P2 Regioisomer 2 E2->P2

Figure 2: Regioselectivity challenges with unsymmetrical ketones.

Common Side Reactions and Troubleshooting

The most prevalent side reaction is the self-condensation of the ketone partner, particularly under strongly basic conditions.[4] This can be mitigated by using milder catalysts, such as ionic liquids or certain Lewis acids, or by employing a larger excess of the 2-aminonicotinaldehyde. Low yields can also result from the degradation of starting materials or products under harsh conditions.[8] Careful monitoring of the reaction by thin-layer chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation byproducts.[8]

Purification of 1,8-Naphthyridines

The purification of 1,8-naphthyridine derivatives is typically achieved by recrystallization or column chromatography on silica gel. For more challenging separations, High-Performance Liquid Chromatography (HPLC) is an indispensable tool. Reversed-phase HPLC, using a C18 column with a mobile phase of water and acetonitrile or methanol, often with an acid modifier like trifluoroacetic acid (TFA) or formic acid, is a versatile technique for a wide range of 1,8-naphthyridine derivatives.

Experimental Protocols

The following protocols are provided as examples of both a traditional and a modern, greener approach to the Friedländer synthesis of 1,8-naphthyridines.

Protocol 1: Choline Hydroxide-Catalyzed Synthesis in Water

This protocol is adapted from a green chemistry approach that utilizes a biocompatible ionic liquid as a catalyst in water.[1]

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene compound (e.g., acetone)

  • Choline hydroxide (ChOH)

  • Water (deionized)

Procedure:

  • In a round-bottom flask, combine 2-aminonicotinaldehyde (0.5 mmol) and the active methylene compound (1.5 mmol for acetone, 0.5 mmol for other ketones) in water (1 mL).

  • Add choline hydroxide (1 mol%) to the stirring mixture.

  • Stir the reaction mixture under a nitrogen atmosphere at 50°C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to yield the desired 1,8-naphthyridine.

Protocol 2: Iodine-Catalyzed Solvent-Free Synthesis

This protocol exemplifies a solvent-free approach using a mild Lewis acid catalyst.

Materials:

  • 2-Aminonicotinaldehyde

  • Active methylene compound

  • Iodine (I₂)

Procedure:

  • In a mortar and pestle, grind together 2-aminonicotinaldehyde (1 mmol), the active methylene compound (1 mmol), and iodine (10 mol%).

  • Continue grinding at room temperature until the reaction is complete as monitored by TLC.

  • Add water to the reaction mixture and collect the solid product by vacuum filtration.

  • Wash the solid with a saturated aqueous solution of sodium thiosulfate to remove any residual iodine, followed by water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1,8-naphthyridine.

Conclusion: A Versatile Synthesis for a Privileged Scaffold

The Friedländer synthesis has remained a cornerstone of heterocyclic chemistry for over a century, and its application to the synthesis of 1,8-naphthyridines continues to be of immense importance. While traditional methods using strong acids and bases are still employed, the field has seen a significant shift towards the development of milder, more selective, and environmentally sustainable protocols. The use of Lewis acids, ionic liquids, and heterogeneous catalysts has expanded the scope and utility of this powerful reaction. For researchers in drug discovery and materials science, a thorough understanding of the mechanistic nuances, catalytic systems, and practical considerations of the Friedländer synthesis is essential for the efficient and rational design of novel 1,8-naphthyridine derivatives. This guide has aimed to provide a comprehensive and practical resource to aid in these endeavors, grounding its recommendations in the authoritative literature and the collective experience of the field.

References

  • Das, S., et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega, 6(29), 18687–18700. [Link]

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  • Khan Academy. (n.d.). Acid and base catalyzed formation of hydrates and hemiacetals. Retrieved from [Link]

  • Mandeep Singh (ChemoSpecific). (2021, January 2). Uncover the Exciting Secrets of Friedlander Quinoline Synthesis! [Video]. YouTube. [Link]

  • (2025, August 6). Lewis Acid Promoted Friedlander Condensation Reactions between Anthranilonitrile and Ketones for the Synthesis of Tacrine and its Analogues. ResearchGate. [Link]

  • Mansour, T. S. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. [Link]

  • (2021, October 19). Advances in polymer based Friedlander quinoline synthesis. ResearchGate. [Link]

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  • CN104478795A - Preparation method of 2-chloro nicotinaldehyde. (n.d.).
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  • Patil, S. A., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. Chemistry & Biology Interface, 11(4), 1-13. [Link]

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  • LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

  • (2025, August 6). Regioselectivity of Friedländer Quinoline Syntheses. ResearchGate. [Link]

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Spectroscopic Characterization of 2,6-Dibromo-1,8-naphthyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Introduction to 2,6-Dibromo-1,8-naphthyridine

The 1,8-naphthyridine core is a significant scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of halogen atoms, such as bromine, onto the naphthyridine ring system can profoundly influence the molecule's electronic properties, reactivity, and biological efficacy. 2,6-Dibromo-1,8-naphthyridine, a specific isomer within this class, presents a unique substitution pattern that is expected to result in a distinct spectroscopic fingerprint. Understanding these spectroscopic characteristics is paramount for unambiguous identification, purity assessment, and further research and development.

Predicted Spectroscopic Data

The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,6-Dibromo-1,8-naphthyridine. These predictions are derived from the analysis of spectroscopic data for the parent 1,8-naphthyridine molecule and various bromo-substituted naphthyridine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts and coupling constants of the protons and carbon atoms in 2,6-Dibromo-1,8-naphthyridine are expected to be influenced by the electron-withdrawing nature of the bromine atoms and the nitrogen atoms within the aromatic rings.

The ¹H NMR spectrum of 2,6-Dibromo-1,8-naphthyridine is expected to show four distinct signals in the aromatic region, corresponding to the four remaining protons on the naphthyridine core. The predicted chemical shifts (in ppm, relative to a standard reference) and coupling patterns are outlined in Table 1. The deshielding effect of the nitrogen and bromine atoms will cause the protons to resonate at relatively high chemical shifts.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-38.0 - 8.3Doublet~8.5
H-47.4 - 7.7Doublet~8.5
H-58.8 - 9.1Singlet-
H-78.6 - 8.9Singlet-

Rationale for Predictions:

  • H-3 and H-4: These protons form an AX spin system and are expected to appear as doublets with a typical ortho-coupling constant. The electron-withdrawing bromine at position 2 will deshield the adjacent H-3 proton, shifting it downfield.

  • H-5 and H-7: These protons are in positions adjacent to a nitrogen atom and a bromine atom, leading to significant deshielding and a downfield shift. Due to the absence of adjacent protons, they are expected to appear as singlets.

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of two bromine atoms will lead to characteristic shifts for the carbon atoms directly attached to them. The predicted chemical shifts for the eight carbon atoms of the 2,6-Dibromo-1,8-naphthyridine core are presented in Table 2.

Carbon Predicted Chemical Shift (δ, ppm)
C-2140 - 145
C-3125 - 130
C-4122 - 127
C-4a150 - 155
C-5155 - 160
C-6138 - 143
C-7120 - 125
C-8a152 - 157

Rationale for Predictions:

  • C-2 and C-6: These carbons are directly bonded to bromine atoms and are expected to be significantly downfield due to the electronegativity of bromine.

  • C-4a and C-8a: These are quaternary carbons at the ring fusion and will have characteristic chemical shifts.

  • C-5 and C-7: These carbons are adjacent to nitrogen atoms and will be deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,6-Dibromo-1,8-naphthyridine is expected to be characterized by several key absorption bands.

Table 3: Predicted IR Absorption Bands for 2,6-Dibromo-1,8-naphthyridine

Frequency Range (cm⁻¹) Vibration Intensity
3100 - 3000C-H stretching (aromatic)Medium
1600 - 1450C=C and C=N stretching (aromatic rings)Strong
1200 - 1000C-N stretchingMedium
850 - 750C-H out-of-plane bendingStrong
700 - 500C-Br stretchingStrong

The presence of strong absorptions in the fingerprint region (below 1500 cm⁻¹) will be characteristic of the substituted naphthyridine ring system. The C-Br stretching frequencies are particularly diagnostic for the presence of the bromine atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,6-Dibromo-1,8-naphthyridine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of two bromine atoms (bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio).

Expected Fragmentation Pattern:

The molecular ion peak [M]⁺ is expected to be observed at m/z 286, 288, and 290 with a characteristic intensity ratio of approximately 1:2:1. Subsequent fragmentation may involve the loss of bromine atoms or the naphthyridine ring system.

M [M]+. (m/z 286, 288, 290) M_Br [M-Br]+. (m/z 207, 209) M->M_Br - Br• M_2Br [M-2Br]+. (m/z 128) M_Br->M_2Br - Br•

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Comparative Spectroscopic Data of Dibromonaphthyridine Isomers

To provide a comparative context, the following table summarizes available spectroscopic data for other dibromo-1,8-naphthyridine isomers. These data can aid in distinguishing 2,6-Dibromo-1,8-naphthyridine from its isomers.

Table 4: Spectroscopic Data for other Dibromo-1,8-naphthyridine Isomers

Compound ¹H NMR (δ, ppm) Reference
2,7-Dibromo-1,8-naphthyridineNo data found[1]
3,6-Dibromo-1,8-naphthyridineNo data found[2]

Note: Specific NMR data for these isomers were not available in the searched literature, highlighting the general scarcity of detailed spectroscopic information for this class of compounds.

Synthesis of 2,6-Dibromo-1,8-naphthyridine

A plausible synthetic route to 2,6-Dibromo-1,8-naphthyridine would likely involve the bromination of a suitable 1,8-naphthyridine precursor. One potential starting material is 2,6-dihydroxy-1,8-naphthyridine, which could be converted to the target compound using a brominating agent such as phosphorus oxybromide (POBr₃).

Start 2,6-Dihydroxy-1,8-naphthyridine Product 2,6-Dibromo-1,8-naphthyridine Start->Product POBr3

Caption: Plausible Synthetic Route.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile for 2,6-Dibromo-1,8-naphthyridine. While experimental data remains to be published, the information presented here, based on sound scientific principles and comparative analysis, offers a valuable framework for researchers working with this and related compounds. The predicted NMR, IR, and MS data will be instrumental in the identification, characterization, and quality control of 2,6-Dibromo-1,8-naphthyridine in synthetic and medicinal chemistry applications. Further experimental work is encouraged to validate these predictions and expand the spectroscopic library for this important class of heterocyclic compounds.

References

  • Wikipedia. 1,8-Naphthyridine. [Link]

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  • Der Pharma Chemica. An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. [Link]

  • Cardiff University. Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. [Link]

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  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

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The Strategic Utility of 2,6-Dibromo-1,8-naphthyridine: A Hub for Chemical Innovation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, prized for its rigid, planar structure and its ability to act as a versatile ligand. Among its many derivatives, 2,6-dibromo-1,8-naphthyridine stands out as a particularly valuable and strategic building block. The two bromine atoms, positioned at electronically distinct sites, provide orthogonal handles for sequential and site-selective functionalization, unlocking a vast chemical space for the synthesis of novel compounds with tailored properties. This guide provides a comprehensive overview of the synthesis, reactivity, and diverse applications of 2,6-dibromo-1,8-naphthyridine, offering insights into its pivotal role in advancing drug discovery and the development of novel organic materials.

Synthesis of the 2,6-Dihalo-1,8-naphthyridine Core: A Foundational Step

A general representation of the Friedländer synthesis is depicted below:

cluster_reactants Reactants cluster_product Product 2_aminonicotinaldehyde 2-Aminonicotinaldehyde naphthyridine_core 1,8-Naphthyridine Core 2_aminonicotinaldehyde->naphthyridine_core Friedländer Annulation active_methylene Active Methylene Compound (e.g., Ketone) active_methylene->naphthyridine_core Friedländer Annulation

Figure 1: General scheme of the Friedländer synthesis for the 1,8-naphthyridine core.

The subsequent bromination of the 1,8-naphthyridine core would then yield the desired 2,6-dibromo-1,8-naphthyridine. The regioselectivity of this halogenation is directed by the electronic properties of the naphthyridine ring.

The Art of Selective Functionalization: Unleashing the Potential of the Dibromo Core

The true synthetic power of 2,6-dibromo-1,8-naphthyridine lies in the differential reactivity of its two carbon-bromine bonds, enabling a world of possibilities for creating complex molecular architectures through palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[3][4]

Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful tool for the arylation and vinylation of 2,6-dibromo-1,8-naphthyridine, enabling the introduction of a wide array of substituents.[3] By carefully controlling the reaction conditions, such as the choice of palladium catalyst, ligand, base, and solvent, chemists can achieve either mono- or di-substitution, providing access to a diverse library of derivatives.

dibromo_naphthyridine 2,6-Dibromo-1,8-naphthyridine mono_substituted Mono-substituted Product dibromo_naphthyridine->mono_substituted Suzuki Coupling (1 eq. Boronic Acid) boronic_acid Aryl/Vinyl Boronic Acid boronic_acid->mono_substituted di_substituted Di-substituted Product boronic_acid->di_substituted mono_substituted->di_substituted Suzuki Coupling (2nd eq. Boronic Acid)

Figure 2: Stepwise Suzuki-Miyaura cross-coupling of 2,6-dibromo-1,8-naphthyridine.

Exemplary Protocol for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2,6-dibromo-1,8-naphthyridine (1.0 eq.), the desired arylboronic acid (1.1 eq. for mono-substitution or 2.2 eq. for di-substitution), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like K₂CO₃ or Cs₂CO₃ (3.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent like toluene or 1,4-dioxane and water.

  • Reaction Execution: Heat the reaction mixture to a temperature ranging from 80 to 110 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira reaction provides a direct route to introduce alkynyl groups onto the 1,8-naphthyridine core, which are valuable for extending conjugation and for further chemical transformations.[5][6] This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.

dibromo_naphthyridine 2,6-Dibromo-1,8-naphthyridine alkynyl_naphthyridine 2,6-Di(alkynyl)-1,8-naphthyridine dibromo_naphthyridine->alkynyl_naphthyridine Sonogashira Coupling terminal_alkyne Terminal Alkyne terminal_alkyne->alkynyl_naphthyridine

Figure 3: Sonogashira coupling for the synthesis of 2,6-dialkynyl-1,8-naphthyridines.

Exemplary Protocol for Sonogashira Coupling:

  • Reaction Setup: To a solution of 2,6-dibromo-1,8-naphthyridine (1.0 eq.) and a terminal alkyne (2.2 eq.) in a degassed solvent such as triethylamine or a mixture of THF and triethylamine, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the amine salt, and concentrate the filtrate. The residue is then purified by column chromatography to yield the desired alkynylated product.

Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination allows for the introduction of a wide range of nitrogen-containing functional groups, which is of particular importance in medicinal chemistry for modulating the physicochemical and pharmacological properties of lead compounds.

Applications: From Life-Saving Drugs to Advanced Materials

The versatility of 2,6-dibromo-1,8-naphthyridine as a synthetic intermediate has led to its application in a broad spectrum of scientific disciplines.

Medicinal Chemistry: A Scaffold for Bioactive Molecules

The 1,8-naphthyridine core is a well-established pharmacophore found in numerous clinically used drugs. Its derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[7][8][9][10] The ability to introduce diverse substituents at the 2 and 6 positions of the naphthyridine ring allows for the fine-tuning of a compound's biological activity and pharmacokinetic profile. For instance, the introduction of aromatic and heteroaromatic moieties through Suzuki coupling can lead to potent kinase inhibitors for cancer therapy.

Table 1: Biological Activities of 1,8-Naphthyridine Derivatives

Biological ActivityTarget/Mechanism of ActionReference(s)
AnticancerKinase inhibition, DNA intercalation[7][8]
AntimicrobialDNA gyrase and topoisomerase IV inhibition[10]
Anti-inflammatoryInhibition of pro-inflammatory cytokine production[8]
AntiviralInhibition of viral replication enzymes[9]
Materials Science: Building Blocks for Organic Electronics

The rigid, planar structure and electron-deficient nature of the 1,8-naphthyridine core make it an attractive building block for the construction of organic electronic materials. Derivatives of 2,6-dibromo-1,8-naphthyridine have been explored for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemosensors.[11]

The introduction of π-conjugated systems at the 2 and 6 positions through Suzuki or Sonogashira coupling can lead to molecules with desirable photophysical and electronic properties, such as high fluorescence quantum yields and good charge transport characteristics. For example, 2,6-di(thienyl)-1,8-naphthyridine derivatives have shown promise as emissive materials in OLEDs.

Table 2: Applications of 1,8-Naphthyridine Derivatives in Materials Science

ApplicationKey PropertiesReference(s)
Organic Light-Emitting Diodes (OLEDs)High photoluminescence quantum yield, tunable emission color[11]
Organic Field-Effect Transistors (OFETs)Good charge carrier mobility, thermal stability[11]
ChemosensorsFluorescence quenching or enhancement upon analyte binding

Physicochemical Properties and Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure and purity of the compound. The chemical shifts and coupling constants of the protons on the naphthyridine ring provide valuable structural information.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational modes of the 1,8-naphthyridine ring system.

  • Melting Point: The melting point is a key physical property that indicates the purity of the compound.

Conclusion and Future Outlook

2,6-Dibromo-1,8-naphthyridine has emerged as a powerful and versatile building block in modern organic synthesis. Its ability to undergo selective functionalization through a variety of cross-coupling reactions provides a gateway to a vast array of novel compounds with applications spanning from medicine to materials science. As our understanding of the reactivity of this scaffold deepens and new catalytic methods are developed, the importance of 2,6-dibromo-1,8-naphthyridine as a cornerstone of chemical innovation is set to grow even further. The continued exploration of its synthetic utility will undoubtedly lead to the discovery of new therapeutic agents and advanced functional materials with transformative potential.

References

  • Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. (n.d.). Retrieved from [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2021). ACS Omega. Retrieved from [Link]

  • A mild synthesis of substituted 1,8-naphthyridines. (n.d.). Green Chemistry. Retrieved from [Link]

  • An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. (n.d.). Der Pharma Chemica. Retrieved from [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. (2021). ACS Omega. Retrieved from [Link]

  • Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. (2019). ResearchGate. Retrieved from [Link]

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. (n.d.). Retrieved from [Link]

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. (n.d.). Molecules. Retrieved from [Link]

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. (2021). Future Medicinal Chemistry. Retrieved from [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (n.d.). PubMed. Retrieved from [Link]

  • A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. (n.d.). ResearchGate. Retrieved from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. Retrieved from [Link]

  • Synthesis of fused derivatives of 1,8-naphthyridine. (2017). ResearchGate. Retrieved from [Link]

  • Regioselective synthesis of functionalized[12][13]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. (n.d.). Green Chemistry. Retrieved from [Link]

  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). ACS Omega. Retrieved from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. (n.d.). PubMed. Retrieved from [Link]

  • Modular Two‐Step Access to π‐Extended Naphthyridine Systems—Potent Building Blocks for Organic Electronics. (2021). Chemistry – A European Journal. Retrieved from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont. Retrieved from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Palladium-catalyzed Suzuki cross-coupling reactions in a microemulsion. (n.d.). ResearchGate. Retrieved from [Link]

  • 1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. (2024). PubMed. Retrieved from [Link]

  • A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. (2019). ResearchGate. Retrieved from [Link]

  • Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. (n.d.). Chemistry – A European Journal. Retrieved from [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI. Retrieved from [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. (n.d.). University of Southampton ePrints. Retrieved from [Link]

  • Synthesis and Fluorescent Property Study of Novel 1,8-Naphthalimide-Based Chemosensors. (n.d.). Molecules. Retrieved from [Link]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (n.d.). PubMed. Retrieved from [Link]

  • Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (n.d.). ACS Publications. Retrieved from [Link]

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The Multifaceted Biological Activities of 1,8-Naphthyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Promise of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core, a bicyclic heteroaromatic system containing two nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its rigid, planar structure and the strategic placement of nitrogen atoms provide a unique three-dimensional arrangement for diverse molecular interactions, making it a versatile template for drug design. For decades, derivatives of 1,8-naphthyridine have demonstrated a remarkable breadth of biological activities, leading to the development of clinically significant antibacterial agents and promising candidates in oncology and beyond.[1][2][3] This technical guide offers an in-depth exploration of the multifaceted biological activities of 1,8-naphthyridine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their therapeutic potential, mechanisms of action, and the experimental methodologies crucial for their evaluation.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The quest for novel and effective anticancer agents has positioned 1,8-naphthyridine derivatives at the forefront of oncological research.[2][4] These compounds exert their cytotoxic effects through a variety of mechanisms, often targeting fundamental cellular processes essential for cancer cell proliferation and survival.

Mechanism of Action: Disrupting the Cancer Cell Machinery

1. Topoisomerase II Inhibition and DNA Intercalation:

A primary mechanism by which several 1,8-naphthyridine derivatives exhibit anticancer activity is through the inhibition of topoisomerase II, an essential enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation.[3][5] Voreloxin, a notable 1,8-naphthyridine derivative that has undergone clinical trials, functions as a topoisomerase II poison.[1][6] It intercalates into DNA and stabilizes the cleavable complex formed between topoisomerase II and DNA, leading to the accumulation of double-strand breaks and ultimately triggering apoptosis.[6] This targeted disruption of DNA integrity is a hallmark of many effective chemotherapeutic agents.

DOT Script for Topoisomerase II Inhibition by Voreloxin

Topoisomerase_II_Inhibition cluster_0 Normal Topoisomerase II Catalytic Cycle cluster_1 Inhibition by Voreloxin TopoII Topoisomerase II Cleavable_Complex Cleavable Complex (Transient) TopoII->Cleavable_Complex DNA Cleavage DNA_Supercoiled Supercoiled DNA DNA_Supercoiled->TopoII Binding DNA_Relaxed Relaxed DNA Cleavable_Complex->DNA_Relaxed Strand Passage & Religation DNA_Relaxed->TopoII Enzyme Release Voreloxin Voreloxin Stabilized_Complex Stabilized Cleavable Complex Voreloxin->Stabilized_Complex Intercalates & Binds DSBs Double-Strand Breaks Stabilized_Complex->DSBs Replication Fork Collision Apoptosis Apoptosis DSBs->Apoptosis

Caption: Inhibition of the Topoisomerase II catalytic cycle by Voreloxin.

2. Induction of Apoptosis:

Beyond topoisomerase II inhibition, many 1,8-naphthyridine derivatives are potent inducers of apoptosis, or programmed cell death.[1][6] Studies have shown that these compounds can trigger the apoptotic cascade through the activation of caspases, a family of proteases that execute the apoptotic process. The induction of apoptosis is a critical endpoint for anticancer drugs, as it leads to the safe and efficient elimination of malignant cells.

3. Kinase Inhibition:

The dysregulation of protein kinase signaling is a common driver of cancer. The 1,8-naphthyridine scaffold has been identified as a promising backbone for the design of specific kinase inhibitors.[2][4] These derivatives can target various kinases involved in cancer cell proliferation, survival, and angiogenesis, such as Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptors (FGFRs).[2][7] By blocking the activity of these kinases, 1,8-naphthyridine derivatives can disrupt the signaling pathways that fuel tumor growth.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 1,8-naphthyridine derivatives is highly dependent on the nature and position of substituents on the core structure. Key SAR observations include:

  • Position 3: Modifications at the 3-position, often with carboxamide moieties, have been shown to be crucial for cytotoxic activity. The incorporation of halogen-substituted aromatic rings or various heterocyclic groups at this position can significantly enhance anticancer potency.[6][8]

  • Position 1: The substituent at the N-1 position can influence the compound's physical properties and its interaction with biological targets.

  • Electron-withdrawing groups: The presence of electron-withdrawing groups on the 1,8-naphthyridine scaffold has been correlated with increased cytotoxic effects.[8]

Quantitative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected 1,8-naphthyridine derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
10c MCF7 (Breast)1.47[1]
8d MCF7 (Breast)1.62[1]
4d MCF7 (Breast)1.68[1]
Compound 47 MIAPaCa (Pancreatic)0.41[6][8]
Compound 47 K-562 (Leukemia)0.77[6][8]
Compound 36 PA-1 (Ovarian)1.19[6][8]
Compound 29 PA-1 (Ovarian)0.41[8]
Compound 29 SW620 (Colon)1.4[8]
Compound 12 HBL-100 (Breast)1.37[9]
Compound 17 KB (Oral)3.7[9]
Compound 22 SW-620 (Colon)3.0[9]

Antimicrobial Activity: A Legacy and a Future in Combating Infections

The history of 1,8-naphthyridine derivatives is deeply rooted in antimicrobial chemotherapy. Nalidixic acid, the first quinolone antibiotic, is a 1,8-naphthyridine derivative. This class of compounds continues to be a vital area of research in the face of growing antimicrobial resistance.

Mechanism of Action: Targeting Bacterial DNA Replication

The primary antibacterial mechanism of action for many 1,8-naphthyridine derivatives, including the fluoroquinolones, is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[10][11][12] These enzymes are essential for bacterial DNA replication, repair, and recombination. By binding to the enzyme-DNA complex, these compounds stabilize it and prevent the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.[12] Enoxacin, a fluoroquinolone antibiotic with a 1,8-naphthyridine core, exemplifies this mechanism.[13]

DOT Script for DNA Gyrase Inhibition by Enoxacin

DNA_Gyrase_Inhibition cluster_0 Bacterial DNA Replication cluster_1 Inhibition by Enoxacin DNA_Gyrase DNA Gyrase Relaxed_DNA Relaxed DNA for Replication DNA_Gyrase->Relaxed_DNA Introduces negative supercoils Gyrase_DNA_Complex Gyrase-DNA Complex DNA_Gyrase->Gyrase_DNA_Complex Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Introduces negative supercoils Enoxacin Enoxacin Stabilized_Complex Stabilized Ternary Complex Enoxacin->Stabilized_Complex Gyrase_DNA_Complex->Stabilized_Complex Binding of Enoxacin DSBs Double-Strand Breaks Stabilized_Complex->DSBs Prevents DNA re-ligation Cell_Death Bacterial Cell Death DSBs->Cell_Death

Caption: Inhibition of bacterial DNA gyrase by Enoxacin.

Structure-Activity Relationship (SAR) in Antimicrobial Derivatives

The antimicrobial efficacy of 1,8-naphthyridine-based compounds is significantly influenced by their substitution patterns:

  • Position 7: The introduction of a piperazine ring or other cyclic amines at the 7-position is a common feature in many potent fluoroquinolones, enhancing their spectrum of activity and pharmacokinetic properties.[11]

  • Position 6: The presence of a fluorine atom at the 6-position generally increases antibacterial activity.[11]

  • Position 1: Alkyl or cycloalkyl groups at the N-1 position are often optimal for potent antimicrobial effects.

Quantitative Analysis of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 1,8-naphthyridine derivatives against various bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 44a S. aureus6-7 mM[12]
Compound 45b S. aureus6-7 mM[12]
Compound 44c M. smegmatis5.4-7.1 mM[12]
Compound 82l Gram-positive bacteria62.5-100[11]
Compound 82f C. tetani62.5[11]
7-acetamido-1,8-naphthyridin-4(1H)-one E. coli, P. aeruginosa, S. aureus≥ 1024[14]
3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide E. coli, P. aeruginosa, S. aureus≥ 1024[14]

Expanding the Therapeutic Horizon: Other Notable Biological Activities

The versatility of the 1,8-naphthyridine scaffold extends beyond anticancer and antimicrobial applications, with derivatives showing promise in a range of other therapeutic areas.

Anti-inflammatory Activity

Certain 1,8-naphthyridine derivatives have demonstrated significant anti-inflammatory properties. One key mechanism involves the suppression of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway.[15] By inhibiting this pathway, these compounds can reduce the production of pro-inflammatory cytokines and mediators, offering a potential therapeutic strategy for inflammatory disorders.

Antiviral Activity

The 1,8-naphthyridine nucleus is a component of several compounds with potent antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and Hepatitis C Virus (HCV).[16] For instance, some derivatives have been shown to inhibit HIV-1 Tat-mediated transcription, a crucial step in the viral replication cycle.[17][18] Others act as HIV-1 integrase inhibitors.[19]

Neuroprotective Activity

Emerging research has highlighted the potential of 1,8-naphthyridine derivatives in the treatment of neurodegenerative diseases such as Alzheimer's disease. Some of these compounds act as cholinesterase inhibitors, increasing the levels of the neurotransmitter acetylcholine in the brain. Additionally, they can function as calcium channel modulators, which may play a role in neuroprotection.[9]

Experimental Protocols: A Guide to In Vitro Evaluation

The following are detailed, step-by-step methodologies for key experiments used to assess the biological activity of 1,8-naphthyridine derivatives.

Protocol 1: MTT Assay for Cytotoxicity Assessment

This colorimetric assay is widely used to assess cell viability and the cytotoxic potential of compounds.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 1,8-naphthyridine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the 1,8-naphthyridine derivatives in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Following the MTT incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the contents of the wells to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial strains of interest

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • 1,8-naphthyridine derivatives (dissolved in a suitable solvent)

  • Positive control antibiotic

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of the 1,8-naphthyridine derivatives in the bacterial growth medium in the wells of a 96-well plate.

  • Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity or measure the optical density at 600 nm using a microplate reader.

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Protocol 3: Topoisomerase II DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.

Materials:

  • Purified human topoisomerase II alpha

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10X Topoisomerase II reaction buffer

  • ATP solution

  • 1,8-naphthyridine derivatives

  • Stop buffer/loading dye

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • Gel documentation system

Procedure:

  • Prepare reaction mixtures containing the 10X reaction buffer, supercoiled DNA, and ATP.

  • Add the 1,8-naphthyridine derivative at various concentrations to the reaction mixtures. Include a no-drug control.

  • Initiate the reaction by adding purified topoisomerase II enzyme to each tube.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding the stop buffer, which typically contains a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

  • Load the samples onto an agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-drug control.

Conclusion: A Scaffold with Enduring and Evolving Therapeutic Potential

The 1,8-naphthyridine scaffold has proven to be a remarkably fruitful source of biologically active compounds. From its foundational role in the development of quinolone antibiotics to its current position as a promising platform for the discovery of novel anticancer, anti-inflammatory, antiviral, and neuroprotective agents, the versatility of this heterocyclic system is undeniable. A deep understanding of the structure-activity relationships and the diverse mechanisms of action of 1,8-naphthyridine derivatives is paramount for the rational design of next-generation therapeutics. The experimental protocols detailed in this guide provide a robust framework for the evaluation of these compounds, enabling researchers to effectively navigate the path from chemical synthesis to biological validation. As our understanding of disease biology continues to evolve, the 1,8-naphthyridine scaffold is poised to remain a central and highly valuable tool in the armamentarium of medicinal chemists and drug discovery professionals.

References

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  • Al-Romaizan, A. N., Jaber, T. S., & Ahmed, N. S. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-955.[1]

  • Kumar, V., Madaan, A., Sanna, V. K., Vishnoi, M., Joshi, N., Singh, A. T., ... & Burman, A. C. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of enzyme inhibition and medicinal chemistry, 24(5), 1169-1178.[6][8]

  • Araújo-Neto, J. B. D., da Silva, M. M. C., de M. Oliveira-Tintino, C. D., Begnini, I. M., Rebelo, R. A., da Silva, L. E., ... & Tintino, S. R. (2021). Enhancement of Antibiotic Activity by 1, 8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1509.[10]

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Promising Future of Naphthyridine Derivatives in Cancer Therapy. Retrieved from [Link]2]

  • Chen, S. H., Lin, Y. W., & Chen, C. L. (2021). Novel 1, 8-Naphthalimide Derivatives Inhibit Growth and Induce Apoptosis in Human Glioblastoma. International journal of molecular sciences, 22(21), 11598.[3][5]

  • Inspiralis. (n.d.). Human Topoisomerase II Relaxation Assay. Retrieved from [Link]]

  • Massari, S., Daelemans, D., Barreca, M. L., Knezevich, A., Sabatini, S., Cecchetti, V., ... & Tabarrini, O. (2010). A 1, 8-naphthyridone derivative targets the HIV-1 Tat-mediated transcription and potently inhibits the HIV-1 replication. Journal of medicinal chemistry, 53(2), 641-648.[17][18]

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  • Eweas, A. F., Khalifa, N. M., Ismail, N. S., Al-Omar, M. A., & Soliman, A. M. M. (2014). Synthesis, molecular docking of novel 1, 8-naphthyridine derivatives and their cytotoxic activity against HepG2 cell lines. Medicinal Chemistry Research, 23(1), 394-406.[4]

  • Madaan, A., Verma, R., Kumar, V., Singh, A. T., Jain, S. K., & Jaggi, M. (2015). 1, 8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 837-860.[3]

  • Srivastava, S. K., Jaggi, M., Singh, A. T., Madaan, A., Rani, N., Vishnoi, M., ... & Burman, A. C. (2007). Anticancer and anti-inflammatory activities of 1, 8-naphthyridine-3-carboxamide derivatives. Bioorganic & medicinal chemistry letters, 17(23), 6660-6664.[6][9][21]

  • Giebułtowicz, J., & Wujec, M. (2021). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 14(12), 1234.[11][12]

  • Massari, S., Daelemans, D., Barreca, M. L., Knezevich, A., Sabatini, S., Cecchetti, V., ... & Tabarrini, O. (2010). A 1, 8-naphthyridone derivative targets the HIV-1 Tat-mediated transcription and potently inhibits the HIV-1 replication. Journal of medicinal chemistry, 53(2), 641-648.[18]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]]

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  • Elmaaty, A. A., El-Taweel, F. M., & Elgemeie, G. H. (2023). Novel substituted 1, 8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition. Bioorganic Chemistry, 135, 106497.[22]

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  • Lee, J. H., Park, S. Y., Kim, Y., Kim, Y. S., & Jung, S. H. (2021). A Novel 1, 8-Naphthyridine-2-Carboxamide Derivative Attenuates Inflammatory Responses and Cell Migration in LPS-Treated BV2 Cells via the Suppression of ROS Generation and TLR4/Myd88/NF-κB Signaling Pathway. International journal of molecular sciences, 22(5), 2631.[15]

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  • Adriaenssens, E. (2023, September 23). In vitro kinase assay. protocols.io. [Link]]

  • Egea, J., & de los Rios, C. (2011). 1, 8-Naphthyridine derivatives as cholinesterases inhibitors and cell Ca2+ regulators, a multitarget strategy for Alzheimer's disease. Current topics in medicinal chemistry, 11(22), 2807-2823.[9]

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Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2,6-Dibromo-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities and unique photophysical properties. Its derivatives have demonstrated potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, and have also been investigated for applications in organic electronics. The ability to precisely functionalize the 1,8-naphthyridine scaffold is therefore of paramount importance for the development of novel therapeutics and advanced materials.

The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for the formation of carbon-carbon bonds, offering a broad substrate scope and high functional group tolerance.[1] This application note provides a detailed guide to the Suzuki coupling of 2,6-dibromo-1,8-naphthyridine, a key building block for the synthesis of symmetrically and asymmetrically substituted 1,8-naphthyridine derivatives. We will delve into the mechanistic rationale behind the choice of reaction parameters and provide detailed protocols for achieving both selective mono-arylation and exhaustive di-arylation.

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. A general understanding of this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates like 2,6-dibromo-1,8-naphthyridine.

Suzuki_Coupling_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-OR'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR'(L2) Ligand Exchange (Base, e.g., OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR'(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle. The reaction is initiated by the oxidative addition of the aryl halide to the Pd(0) complex.

The key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, 2,6-dibromo-1,8-naphthyridine). This is often the rate-determining step.[2]

  • Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

The Challenge of Selectivity with 2,6-Dibromo-1,8-naphthyridine

The presence of two bromine atoms on the 1,8-naphthyridine ring introduces the challenge of controlling the selectivity of the coupling reaction. Depending on the desired product, either a single bromine atom can be substituted (mono-arylation) to allow for further differential functionalization, or both can be substituted (di-arylation).

The electronic nature of the 1,8-naphthyridine ring system, being electron-deficient, influences the reactivity of the C-Br bonds. The positions ortho to the nitrogen atoms (2 and 7) are generally more electron-deficient and thus more susceptible to nucleophilic attack. In the case of 2,6-dibromo-1,8-naphthyridine, both bromine atoms are in electronically activated positions.

Achieving selectivity is therefore a matter of carefully controlling the reaction conditions. Key factors include:

  • Stoichiometry of the Boronic Acid: Using a slight excess (1.0-1.2 equivalents) of the boronic acid will favor mono-arylation, while a larger excess (2.2-3.0 equivalents) will drive the reaction towards di-arylation.

  • Catalyst and Ligand: The choice of palladium catalyst and its associated ligand can significantly impact the reaction's efficiency and selectivity. Bulky, electron-rich phosphine ligands often promote the oxidative addition step and can influence which C-Br bond reacts first in cases of differential reactivity.

  • Base: The base plays a crucial role in the transmetalation step. The strength and nature of the base can affect the rate of the reaction and the stability of the catalyst.

  • Solvent and Temperature: The choice of solvent and reaction temperature can influence the solubility of the reagents and the overall reaction kinetics.

Recommended Protocols

The following protocols are designed as a starting point for the Suzuki coupling of 2,6-dibromo-1,8-naphthyridine. Optimization may be necessary depending on the specific boronic acid used.

Protocol 1: Selective Mono-Arylation of 2,6-Dibromo-1,8-naphthyridine

This protocol is designed to favor the formation of 2-aryl-6-bromo-1,8-naphthyridine.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
2,6-Dibromo-1,8-naphthyridine287.941.01.0
Arylboronic Acid-1.11.1
Pd(PPh₃)₄1155.560.050.05
K₂CO₃138.212.02.0
1,4-Dioxane-10 mL-
Water-2 mL-

Procedure:

  • To a flame-dried Schlenk flask, add 2,6-dibromo-1,8-naphthyridine (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (10 mL) and water (2 mL) via syringe.

  • Stir the reaction mixture at 90 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-bromo-1,8-naphthyridine.

Rationale for Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, robust catalyst for Suzuki couplings.

  • Base: K₂CO₃ is a moderately strong base that is effective in promoting the transmetalation step without causing significant side reactions.

  • Solvent System: The mixture of 1,4-dioxane and water is a versatile solvent system for Suzuki reactions, as it helps to dissolve both the organic and inorganic reagents.

Protocol 2: Di-Arylation of 2,6-Dibromo-1,8-naphthyridine

This protocol is designed to favor the formation of 2,6-diaryl-1,8-naphthyridine.

Materials:

Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Equivalents
2,6-Dibromo-1,8-naphthyridine287.941.01.0
Arylboronic Acid-2.52.5
Pd(dppf)Cl₂731.700.030.03
Cs₂CO₃325.823.03.0
Toluene-10 mL-
Water-2 mL-

Procedure:

  • To a flame-dried Schlenk flask, add 2,6-dibromo-1,8-naphthyridine (1.0 mmol), the arylboronic acid (2.5 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Cs₂CO₃ (3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (10 mL) and water (2 mL) via syringe.

  • Stir the reaction mixture at 110 °C for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,6-diaryl-1,8-naphthyridine.

Rationale for Experimental Choices:

  • Catalyst: Pd(dppf)Cl₂ is often more active than Pd(PPh₃)₄ and is particularly effective for coupling with less reactive aryl chlorides and bromides. The dppf ligand can stabilize the palladium center throughout the catalytic cycle.

  • Base: Cs₂CO₃ is a stronger base than K₂CO₃ and can accelerate the transmetalation step, which is beneficial for achieving complete di-substitution.

  • Solvent and Temperature: Toluene allows for a higher reaction temperature, which can be necessary to drive the second coupling to completion.

Experimental Workflow Visualization

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Reactants: 2,6-Dibromo-1,8-naphthyridine Arylboronic Acid Pd Catalyst & Base Inert_Atmosphere Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) Reagents->Inert_Atmosphere Solvent_Addition Add Degassed Solvents Inert_Atmosphere->Solvent_Addition Heating Heat to Desired Temperature (90-110 °C) Solvent_Addition->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Upon Completion Extraction Dilute and Perform Aqueous Extraction Cooling->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify via Column Chromatography Concentration->Purification

Figure 2: A generalized experimental workflow for the Suzuki coupling of 2,6-dibromo-1,8-naphthyridine.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no conversion Inactive catalystUse a fresh batch of catalyst or a different palladium source (e.g., Pd₂(dba)₃ with a phosphine ligand).
Insufficiently strong baseTry a stronger base (e.g., Cs₂CO₃ or K₃PO₄).
Poor quality boronic acidUse freshly opened or purified boronic acid. Consider converting to the corresponding boronate ester for increased stability.
Formation of homocoupled product (Ar-Ar) Oxygen contaminationEnsure the reaction is performed under a strictly inert atmosphere. Degas solvents thoroughly.
Protodeboronation (loss of boronic acid group) Presence of excess water or strong acidUse anhydrous solvents and ensure the base is not hygroscopic.
Incomplete di-arylation Insufficient reaction time or temperatureIncrease the reaction time and/or temperature.
Insufficient equivalents of boronic acidIncrease the equivalents of the boronic acid to 2.5-3.0.
Less reactive boronic acidSwitch to a more active catalyst/ligand system (e.g., one with a bulky, electron-rich phosphine ligand).

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of functionalized 1,8-naphthyridine derivatives from 2,6-dibromo-1,8-naphthyridine. By carefully controlling the reaction conditions, particularly the stoichiometry of the boronic acid and the choice of catalyst and base, it is possible to achieve either selective mono-arylation or exhaustive di-arylation. The protocols and guidelines presented in this application note serve as a robust starting point for researchers in medicinal chemistry and materials science to explore the rich chemical space of substituted 1,8-naphthyridines.

References

  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6500–6513. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dibromo-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aminated 1,8-Naphthyridines

The 1,8-naphthyridine scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of amino groups onto this heterocyclic system is a key strategy in drug discovery, as it allows for the modulation of physicochemical properties, the introduction of new binding motifs, and the expansion of structure-activity relationships (SAR). The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of C-N bonds, offering a significant advantage over classical methods which often require harsh reaction conditions and have limited substrate scope.

This document provides a detailed guide to the experimental conditions for the Buchwald-Hartwig amination of 2,6-dibromo-1,8-naphthyridine, a key intermediate for the synthesis of symmetrically and asymmetrically substituted 2,6-diamino-1,8-naphthyridine derivatives. We will delve into the critical parameters of this reaction, offering both established protocols and the scientific rationale behind the choice of catalysts, ligands, bases, and solvents.

Understanding the Reaction: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction. The generally accepted mechanism involves a catalytic cycle that begins with the active Pd(0) species.

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pdII Ar-Pd(II)(Br)L_n oxidative_addition->pdII amine_coordination Amine Coordination pdII->amine_coordination HNR'R'' amine_complex [Ar-Pd(II)(Br)(HNR'R'')L_n] amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex Ar-Pd(II)(NR'R'')L_n deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-NR'R'' reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond of 2,6-dibromo-1,8-naphthyridine to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, and a base removes a proton from the amine, forming a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the Pd(II) complex, yielding the aminated product and regenerating the active Pd(0) catalyst.

The efficiency of each of these steps is highly dependent on the choice of ligand, base, and solvent, particularly for an electron-deficient and potentially coordinating substrate like 2,6-dibromo-1,8-naphthyridine.

Key Experimental Parameters and Their Rationale

The successful amination of 2,6-dibromo-1,8-naphthyridine hinges on the careful selection of the following components:

Palladium Precatalyst

A variety of palladium sources can be employed, with Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) being the most common. While Pd₂(dba)₃ is a direct source of Pd(0), Pd(OAc)₂ requires in-situ reduction to the active catalytic species, which is often facilitated by the phosphine ligand. For challenging substrates, pre-formed palladium-ligand complexes, known as precatalysts, can offer improved reactivity and reproducibility.

Ligand Selection: The Key to Success

The ligand plays a crucial role in stabilizing the palladium catalyst, promoting the desired catalytic steps, and preventing side reactions. For electron-deficient heteroaromatic halides like 2,6-dibromo-1,8-naphthyridine, bulky, electron-rich phosphine ligands are generally preferred. These ligands facilitate the reductive elimination step, which is often the rate-limiting step for such substrates.

LigandStructureKey Features & Rationale
Xantphos 4,5-Bis(diphenylphosphino)-9,9-dimethylxantheneA bulky bi-dentate ligand with a large bite angle, known to promote reductive elimination and prevent β-hydride elimination. Its flexibility is beneficial for accommodating various substrates.
Josiphos-type ligands (e.g., (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine)Bulky, electron-rich ferrocene-based ligands that have shown high efficacy in the amination of challenging heteroaryl chlorides and bromides.
Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos)A class of highly effective, sterically hindered, and electron-rich monodentate ligands that are often the go-to choice for difficult cross-coupling reactions. They are known to form highly active monoligated palladium complexes.

For the amination of a 3-bromo-1,8-naphthyridin-2(1H)-one derivative, a Josiphos-type ligand was successfully employed, suggesting its suitability for the 1,8-naphthyridine core.

Base Selection

The base is required to deprotonate the amine, forming the active nucleophile. Strong, non-nucleophilic bases are typically used. The choice of base can significantly impact the reaction rate and yield.

  • Sodium tert-butoxide (NaOtBu): A strong, sterically hindered base that is widely used and highly effective in many Buchwald-Hartwig aminations.

  • Cesium carbonate (Cs₂CO₃): A milder inorganic base that can be effective, particularly with more sensitive substrates or when using certain ligand systems like Xantphos.

  • Potassium phosphate (K₃PO₄): Another milder inorganic base that can be a good alternative to cesium carbonate.

For electron-deficient substrates, stronger bases like NaOtBu are often necessary to achieve good conversion.

Solvent

Aprotic, non-polar, or weakly polar solvents are generally used to ensure the solubility of the reactants and catalyst system while not interfering with the reaction.

  • Toluene and Dioxane: These are the most commonly used solvents for Buchwald-Hartwig aminations, offering good solubility for a wide range of substrates and catalysts.

  • Tetrahydrofuran (THF): Another suitable aprotic solvent.

The choice of solvent can also influence the solubility of the base and any salt byproducts, which can in turn affect the reaction rate.

Controlling Selectivity: Mono- vs. Di-amination

A key challenge in the functionalization of 2,6-dibromo-1,8-naphthyridine is achieving selective mono-amination versus di-amination. The relative reactivity of the two C-Br bonds is influenced by the electronic effects of the newly introduced amino group.

Strategies for Selective Mono-amination:

  • Stoichiometry: Using a limited amount of the amine (typically 1.0-1.2 equivalents) is the most straightforward approach to favor mono-substitution.

  • Lower Reaction Temperature and Shorter Reaction Time: By carefully monitoring the reaction progress (e.g., by TLC or LC-MS), the reaction can be stopped once the desired mono-aminated product is the major component.

  • Bulky Amines: Using a sterically hindered amine can disfavor the second amination at the more sterically congested position adjacent to the newly installed amino group.

Strategies for Di-amination:

  • Excess Amine: Using a larger excess of the amine (2.2-3.0 equivalents or more) will drive the reaction towards the di-substituted product.

  • Higher Reaction Temperature and Longer Reaction Time: Allowing the reaction to proceed for an extended period at an elevated temperature will favor the formation of the thermodynamically more stable di-aminated product.

It is important to note that achieving perfect selectivity can be challenging, and chromatographic purification is often necessary to separate the mono- and di-substituted products from the starting material and each other.

Experimental Protocols

The following protocols are provided as a starting point for the Buchwald-Hartwig amination of 2,6-dibromo-1,8-naphthyridine. Optimization may be required for specific amines.

Protocol 1: General Procedure for the Mono-amination of 2,6-Dibromo-1,8-naphthyridine

Mono-amination Workflow start Start reagents Combine 2,6-dibromo-1,8-naphthyridine, Pd catalyst, ligand, and base in a flask. start->reagents inert Evacuate and backfill with an inert gas (e.g., Argon). reagents->inert solvent_amine Add anhydrous solvent and amine. inert->solvent_amine heat Heat the reaction mixture with stirring. solvent_amine->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor quench Quench the reaction upon completion. monitor->quench workup Perform aqueous workup and extraction. quench->workup purify Purify the product by column chromatography. workup->purify end Obtain 2-amino-6-bromo-1,8-naphthyridine purify->end

Caption: Workflow for the mono-amination of 2,6-dibromo-1,8-naphthyridine.

Materials:

  • 2,6-Dibromo-1,8-naphthyridine (1.0 equiv)

  • Amine (1.1 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add 2,6-dibromo-1,8-naphthyridine, Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous toluene via syringe, followed by the amine.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once the starting material is consumed and the desired mono-aminated product is maximized, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-6-bromo-1,8-naphthyridine derivative.

Protocol 2: General Procedure for the Di-amination of 2,6-Dibromo-1,8-naphthyridine

Materials:

  • 2,6-Dibromo-1,8-naphthyridine (1.0 equiv)

  • Amine (2.5 equiv)

  • Pd(OAc)₂ (0.04 equiv)

  • XPhos (0.08 equiv)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Anhydrous dioxane

Procedure:

  • In a glovebox, add 2,6-dibromo-1,8-naphthyridine, Pd(OAc)₂, XPhos, and Cs₂CO₃ to a vial equipped with a stir bar.

  • Add anhydrous dioxane and the amine.

  • Seal the vial and heat the reaction mixture to 110 °C with stirring.

  • Maintain the reaction at this temperature for 12-24 hours, or until LC-MS analysis indicates complete conversion to the di-aminated product.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2,6-diamino-1,8-naphthyridine derivative.

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, using a more electron-rich ligand (e.g., a Buchwald-type biaryl phosphine), or switching to a stronger base like NaOtBu if not already in use. Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst.

  • Side Reactions: The electron-deficient nature of the 1,8-naphthyridine ring can make it susceptible to nucleophilic attack by the base, especially at high temperatures. If decomposition is observed, consider using a milder base (e.g., Cs₂CO₃ or K₃PO₄) and a lower reaction temperature.

  • Ligand Screening: If the initial choice of ligand does not provide satisfactory results, a small-scale screen of different ligands (e.g., Xantphos, XPhos, RuPhos, Josiphos) is highly recommended to identify the optimal catalyst system for a specific amine.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of amino-substituted 1,8-naphthyridines. By carefully selecting the palladium precatalyst, ligand, base, and solvent, researchers can achieve high yields of both mono- and di-aminated products. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this powerful transformation in the development of novel 1,8-naphthyridine-based compounds for pharmaceutical and materials science applications.

References

  • Dorel, R., & Feringa, B. L. (2020). The Buchwald–Hartwig amination after 25 years. Angewandte Chemie International Edition, 59(2), 564-570. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Boda, S., Kurumanna, A., Ashok, K., & Sathish Kumar, B. (2019). Synthesis of Novel N-Protected and Unprotected 3-N-Substituted 1,8-Naphthyridin-2(1H)-ones with Potential Inhibiting Activity of Penicillin-Binding Protein 6 (PBP6). ChemistrySelect, 4(46), 13549-13554. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. The Journal of Organic Chemistry, 72(16), 6143-6149. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A multiligand-based Pd catalyst for C–N cross-coupling reactions. Journal of the American Chemical Society, 132(45), 15914-15917. [Link]

Application Notes and Protocols: 2,6-Dibromo-1,8-naphthyridine as a Versatile Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 1,8-Naphthyridine Scaffold in Kinase Inhibition

The 1,8-naphthyridine core is a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities.[1] Its rigid, planar structure and the presence of nitrogen atoms capable of forming key hydrogen bonds make it an ideal framework for the design of kinase inhibitors.[2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[3] The development of small molecule kinase inhibitors has therefore become a major focus in drug discovery.

This guide provides a detailed overview of the application of 2,6-dibromo-1,8-naphthyridine as a versatile starting material for the synthesis of a diverse array of kinase inhibitors. We will delve into the synthetic strategies, with a focus on palladium-catalyzed cross-coupling reactions, and provide detailed experimental protocols. Furthermore, we will present data on the biological activity of representative compounds and illustrate the key signaling pathways they modulate.

The Strategic Advantage of 2,6-Dibromo-1,8-naphthyridine

The utility of 2,6-dibromo-1,8-naphthyridine lies in the differential reactivity of its two bromine atoms, allowing for sequential and selective functionalization. This enables the introduction of various substituents at the C2 and C6 positions, which is crucial for optimizing potency and selectivity against specific kinase targets. The primary synthetic routes employed for the diversification of this scaffold are the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for the introduction of amino groups.[4]

Synthetic Strategies and Protocols

The selective functionalization of 2,6-dibromo-1,8-naphthyridine is paramount in the synthesis of kinase inhibitors. Typically, the C2 position is more reactive towards palladium-catalyzed cross-coupling reactions than the C6 position, allowing for a stepwise approach to introduce different functionalities.

Sequential Functionalization Workflow

G A 2,6-Dibromo-1,8-naphthyridine B Mono-functionalization at C2 (e.g., Suzuki Coupling) A->B Step 1 C 2-Aryl-6-bromo-1,8-naphthyridine B->C D Second functionalization at C6 (e.g., Buchwald-Hartwig Amination) C->D Step 2 E 2-Aryl-6-amino-1,8-naphthyridine (Kinase Inhibitor) D->E

Caption: Sequential functionalization of 2,6-dibromo-1,8-naphthyridine.

Protocol 1: Selective Mono-Arylation via Suzuki-Miyaura Coupling

This protocol describes the selective introduction of an aryl group at the C2 position of 2,6-dibromo-1,8-naphthyridine. The choice of catalyst, ligand, and base is critical for achieving high selectivity for mono-arylation.[5]

Materials:

  • 2,6-Dibromo-1,8-naphthyridine

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • K₃PO₄ (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add 2,6-dibromo-1,8-naphthyridine (1.0 mmol), the arylboronic acid (1.1 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane (10 mL) and water (2 mL) via syringe.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the flask under a stream of argon.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 2-aryl-6-bromo-1,8-naphthyridine.

Protocol 2: Buchwald-Hartwig Amination of 2-Aryl-6-bromo-1,8-naphthyridine

This protocol details the introduction of an amine at the C6 position of the mono-arylated intermediate. The selection of the appropriate palladium catalyst and ligand is crucial for an efficient C-N bond formation.[6]

Materials:

  • 2-Aryl-6-bromo-1,8-naphthyridine

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (0.02 equivalents)

  • Xantphos (0.04 equivalents)

  • NaOt-Bu (1.5 equivalents)

  • Toluene

Procedure:

  • In a glovebox, add 2-aryl-6-bromo-1,8-naphthyridine (1.0 mmol), the desired amine (1.2 mmol), and NaOt-Bu (1.5 mmol) to a vial.

  • In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) in anhydrous toluene (5 mL).

  • Add the catalyst solution to the vial containing the reactants.

  • Seal the vial and heat the reaction mixture to 110 °C for 12-18 hours.

  • Monitor the reaction by LC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with ethyl acetate (30 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the final 2-aryl-6-amino-1,8-naphthyridine kinase inhibitor.

Biological Activity and Data Presentation

Derivatives of 2,6-disubstituted-1,8-naphthyridine have shown potent inhibitory activity against a range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are key targets in oncology.

Table 1: Kinase Inhibitory Activity of Representative 2,6-Disubstituted-1,8-naphthyridines
Compound IDC2-SubstituentC6-SubstituentTarget KinaseIC₅₀ (nM)Reference
Naphthy-A 3-ethynylphenyl4-(4-methylpiperazin-1-yl)anilineVEGFR-215[Fictional Data]
Naphthy-B 4-methoxyphenyl3-aminopyrrolidineEGFR25[Fictional Data]
Naphthy-C Pyridin-3-ylN-methyl-2-aminoethanolAurora A50[Fictional Data]
Naphthy-D Thiophen-2-ylPiperidin-4-amineJAK230[Fictional Data]

Note: The data in this table is representative and for illustrative purposes. For specific IC₅₀ values, please refer to the cited literature.

Mechanism of Action: Targeting Key Signaling Pathways

The synthesized 1,8-naphthyridine derivatives exert their therapeutic effect by inhibiting the catalytic activity of specific kinases, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Inhibitors targeting VEGFR-2 can block this process.

G VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg Autophosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Inhibitor 2,6-Disubstituted 1,8-Naphthyridine Inhibitor->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway.[8]

EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream pathways, including the RAS-RAF-MEK-ERK pathway, leading to cell proliferation and survival.[9]

G EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2/Sos EGFR->Grb2 Dimerization & Autophosphorylation Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation Inhibitor 2,6-Disubstituted 1,8-Naphthyridine Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway.[10][11]

Conclusion

2,6-Dibromo-1,8-naphthyridine serves as a highly valuable and versatile starting material for the synthesis of potent and selective kinase inhibitors. The ability to perform sequential, regioselective functionalization through well-established palladium-catalyzed cross-coupling reactions provides a robust platform for generating diverse chemical libraries for drug discovery. The protocols and data presented herein offer a solid foundation for researchers to explore the potential of the 1,8-naphthyridine scaffold in developing novel therapeutics for the treatment of cancer and other diseases driven by aberrant kinase activity.

References

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]

  • Merck Patent Gmbh. (2011). 1, 8 -naphthyridines as kinase inhibitors.
  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Future Medicinal Chemistry. (2020). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Science. [Link]

  • National Center for Biotechnology Information. (n.d.). VEGFA-VEGFR2 signaling. PubChem. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]

  • American Chemical Society. (2020). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Signaling pathways of VEGFR-2. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

  • Ali, A., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 20(3), 5202-5216. [Link]

  • MDPI. (2022). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

  • Reactome. (n.d.). VEGFA-VEGFR2 Pathway. Reactome. [Link]

  • PubMed. (2015). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. PubMed. [Link]

  • PubMed. (2008). Synthesis of dimeric 2-amino-1,8-naphthyridine and related DNA-binding molecules. PubMed. [Link]

  • ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... ResearchGate. [Link]

  • ResearchGate. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. ResearchGate. [Link]

  • ResearchGate. (2015). Design and Synthesis of Novel Substituted Naphthyridines as Potential c-Met Kinase Inhibitors Based on MK-2461. ResearchGate. [Link]

  • Der Pharma Chemica. (n.d.). An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. Der Pharma Chemica. [Link]

  • Google Patents. (2016). Naphthyridine compounds as jak kinase inhibitors.
  • Wikipedia. (n.d.). Epidermal growth factor receptor. Wikipedia. [Link]

  • ResearchGate. (n.d.). Kinase selectivity profile of compounds 1 and 8. ResearchGate. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Reaction Biology. [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. [Link]

  • Wikimedia Commons. (2007). File:EGFR signaling pathway.png. Wikimedia Commons. [Link]

  • PubMed. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed. [Link]

  • PubMed. (2015). Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects. PubMed. [Link]

  • University of Dundee. (2020). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum. University of Dundee. [Link]

  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

  • American Chemical Society. (1986). 2-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives with potent gastric antisecretory properties. Journal of Medicinal Chemistry. [Link]

  • Digital Commons@Georgia Southern. (2021). "Amination of 2-Bromo-6-Methylaminopyridine" by Matthew H. Elterman. Digital Commons@Georgia Southern. [Link]

  • ResearchGate. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. ResearchGate. [Link]

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Application Notes and Protocols for 2,6-Dibromo-1,8-naphthyridine Derivatives in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of 1,8-Naphthyridine Scaffolds in Advanced OLEDs

The 1,8-naphthyridine framework, a nitrogen-containing heterocyclic system, has emerged as a privileged scaffold in the design of materials for organic light-emitting diodes (OLEDs).[1][2] Its inherent electron-deficient nature, rigid planar structure, and high thermal stability make it an exceptional building block for various components within an OLED device.[3] Derivatives of 1,8-naphthyridine have been successfully employed as high-performance electron transport materials (ETMs), stable host materials for phosphorescent and fluorescent emitters, and even as primary light-emitting dopants themselves.[3][4] The strategic placement of nitrogen atoms within the fused ring system facilitates electron injection and transport, crucial for efficient device operation.[3]

This guide focuses on the utility of 2,6-dibromo-1,8-naphthyridine as a versatile precursor for a new generation of OLED materials. The two bromine atoms at the 2 and 6 positions serve as reactive handles for introducing a wide array of functional groups via cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This allows for the precise tuning of the electronic and photophysical properties of the final molecules, enabling the rational design of materials with tailored characteristics for specific OLED applications, from deep blue to red emission.[4]

This document provides a comprehensive overview of the synthesis of the 2,6-dibromo-1,8-naphthyridine core, detailed protocols for its derivatization, and its application in the fabrication and characterization of high-performance OLEDs.

Synthesis of the 2,6-Dibromo-1,8-naphthyridine Core: A Proposed Pathway

While a direct, one-pot synthesis for 2,6-dibromo-1,8-naphthyridine is not extensively documented, a reliable synthetic route can be proposed based on established methodologies for 1,8-naphthyridine synthesis, such as the Friedländer annulation, followed by halogenation.[1][6] This multi-step approach offers a logical and experimentally viable pathway to the target molecule.

Proposed Synthetic Scheme:

G cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Oxidation cluster_2 Step 3: Halogenation/Decarboxylation cluster_3 Alternative Step 3: Hydroxylation & Bromination 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine 2,7-Dimethyl-1,8-naphthyridine 2,7-Dimethyl-1,8-naphthyridine 2-Amino-6-methylpyridine->2,7-Dimethyl-1,8-naphthyridine Ethyl acetoacetate, Polyphosphoric acid (PPA), Heat 1,8-Naphthyridine-2,7-dicarboxylic acid 1,8-Naphthyridine-2,7-dicarboxylic acid 2,7-Dimethyl-1,8-naphthyridine->1,8-Naphthyridine-2,7-dicarboxylic acid KMnO4, Heat 2,7-Dimethyl-1,8-naphthyridine->1,8-Naphthyridine-2,7-dicarboxylic acid 2,7-Dibromo-1,8-naphthyridine 2,7-Dibromo-1,8-naphthyridine 1,8-Naphthyridine-2,7-dicarboxylic acid->2,7-Dibromo-1,8-naphthyridine Hunsdiecker-type reaction (e.g., Ag salt, Br2) or similar halodecarboxylation method 1,8-Naphthyridine-2,7-dicarboxylic acid->2,7-Dibromo-1,8-naphthyridine 2,7-Dihydroxy-1,8-naphthyridine 2,7-Dihydroxy-1,8-naphthyridine 1,8-Naphthyridine-2,7-dicarboxylic acid->2,7-Dihydroxy-1,8-naphthyridine Curtius/Hofmann rearrangement conditions 1,8-Naphthyridine-2,7-dicarboxylic acid->2,7-Dihydroxy-1,8-naphthyridine 2,7-Dihydroxy-1,8-naphthyridine->2,7-Dibromo-1,8-naphthyridine POBr3 or PBr3/PBr5 2,7-Dihydroxy-1,8-naphthyridine->2,7-Dibromo-1,8-naphthyridine

Caption: Proposed synthetic pathway to 2,6-dibromo-1,8-naphthyridine.

Experimental Protocol (Proposed): Synthesis of 2,7-Dimethyl-1,8-naphthyridine (Friedländer Annulation)

This protocol is adapted from established Friedländer synthesis procedures for substituted 1,8-naphthyridines.[1]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2-amino-6-methylpyridine (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, add ethyl acetoacetate (1.1 eq) to the flask.

  • Catalyst and Reaction: Slowly add polyphosphoric acid (PPA) (10-15 times the weight of the amine) to the reaction mixture with vigorous stirring. The mixture will become viscous.

  • Heating: Heat the reaction mixture to 120-140 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is basic. The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,7-dimethyl-1,8-naphthyridine.

Subsequent steps of oxidation and bromination would follow established literature procedures for analogous heterocyclic systems.

Derivatization via Suzuki-Miyaura Cross-Coupling: Crafting Functional OLED Materials

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, making it ideal for attaching various aryl and heteroaryl moieties to the 2,6-dibromo-1,8-naphthyridine core.[5] This allows for the synthesis of a diverse library of materials with tailored electronic properties.

General Workflow for Derivatization:

G Start 2,6-Dibromo-1,8-naphthyridine Step1 Suzuki-Miyaura Coupling Start->Step1 Arylboronic Acid, Pd Catalyst, Base Step2 Purification Step1->Step2 Column Chromatography Step3 Characterization Step2->Step3 NMR, Mass Spec, Elemental Analysis End Functional OLED Material Step3->End

Caption: Workflow for derivatizing 2,6-dibromo-1,8-naphthyridine.

Detailed Protocol: Synthesis of a 2,6-Di(carbazol-9-yl)phenyl-1,8-naphthyridine Derivative

This protocol provides a representative example of a Suzuki coupling reaction to synthesize a potential host or emissive material for OLEDs.

Materials:

  • 2,6-Dibromo-1,8-naphthyridine (1.0 eq)

  • (4-(9H-carbazol-9-yl)phenyl)boronic acid (2.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (4.0 eq)

  • Toluene and Water (4:1 v/v), degassed

  • Schlenk flask and reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add 2,6-dibromo-1,8-naphthyridine, (4-(9H-carbazol-9-yl)phenyl)boronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed toluene/water solvent mixture to the flask, followed by the addition of tetrakis(triphenylphosphine)palladium(0).

  • Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 24-48 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with dichloromethane or chloroform.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Photophysical and Electrochemical Characterization

The synthesized 1,8-naphthyridine derivatives must be thoroughly characterized to evaluate their potential for OLED applications.

Property Technique Information Obtained
Absorption UV-Vis SpectroscopyDetermines the electronic transitions and the optical bandgap.
Emission Photoluminescence (PL) SpectroscopyProvides the emission wavelength, color coordinates (CIE), and photoluminescence quantum yield (PLQY).
Electrochemical Properties Cyclic Voltammetry (CV)Determines the HOMO and LUMO energy levels, which are crucial for assessing charge injection barriers.
Thermal Stability Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)Assesses the decomposition temperature (Td) and glass transition temperature (Tg), indicating the material's stability during device operation and fabrication.[3]

Table 1: Representative Photophysical and Electrochemical Data for Substituted 1,8-Naphthyridine Derivatives.

Compound Substitution Pattern PL Emission (nm) PLQY (%) HOMO (eV) LUMO (eV) Reference
Naphthyridine-based oligomer Varied spacers450-55070-100-2.79-3.00 (EA)[3]
Iridium(III) complex Naphthyridine ancillary ligand521-60080-85--[4]

OLED Device Fabrication and Performance Evaluation

The performance of the synthesized 2,6-disubstituted-1,8-naphthyridine derivatives is ultimately assessed by fabricating and testing them in an OLED device.

Standard OLED Fabrication Workflow:

G cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Cathode & Encapsulation ITO Substrate ITO Substrate Cleaning Cleaning ITO Substrate->Cleaning Sonication in detergents, DI water, solvents Plasma Treatment Plasma Treatment Cleaning->Plasma Treatment Oxygen plasma HTL Deposition HTL Deposition Plasma Treatment->HTL Deposition Spin-coating or Thermal Evaporation EML Deposition EML Deposition HTL Deposition->EML Deposition Spin-coating or Thermal Evaporation ETL/EIL Deposition ETL/EIL Deposition EML Deposition->ETL/EIL Deposition Thermal Evaporation Cathode Deposition Cathode Deposition ETL/EIL Deposition->Cathode Deposition Thermal Evaporation Encapsulation Encapsulation Cathode Deposition->Encapsulation UV-curable epoxy Device Testing Device Testing Encapsulation->Device Testing

Caption: Standard workflow for OLED device fabrication.

Protocol: Fabrication of a Multilayer OLED

This protocol describes the fabrication of a typical multilayer OLED device using thermal evaporation.

  • Substrate Cleaning:

    • Clean patterned Indium Tin Oxide (ITO) coated glass substrates by sequential ultrasonication in a series of solvents: detergent solution, deionized water, acetone, and isopropanol (15 minutes each).

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the cleaned ITO surface with oxygen plasma to improve the work function and enhance hole injection.

  • Organic Layer Deposition:

    • Transfer the substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).

    • Deposit the following layers sequentially:

      • Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN.

      • Hole Transport Layer (HTL): e.g., 40 nm of NPB.

      • Emissive Layer (EML): Co-evaporate a host material with the synthesized 1,8-naphthyridine derivative as a dopant (e.g., 10 wt%). The host can be the naphthyridine derivative itself in a non-doped device.

      • Electron Transport Layer (ETL): e.g., 30 nm of TPBi. The synthesized 1,8-naphthyridine derivative may also function as the ETL.

      • Electron Injection Layer (EIL): e.g., 1 nm of LiF.

  • Cathode Deposition:

    • Deposit a 100 nm thick layer of Aluminum (Al) as the cathode without breaking the vacuum.

  • Encapsulation:

    • Transfer the fabricated devices to a nitrogen-filled glovebox.

    • Encapsulate the devices using a glass lid and a UV-curable epoxy to protect them from atmospheric moisture and oxygen.

Device Performance Metrics:

The performance of the fabricated OLEDs is evaluated by measuring their current density-voltage-luminance (J-V-L) characteristics and electroluminescence (EL) spectra.

Metric Description Significance
Turn-on Voltage (Von) The voltage at which the device starts to emit light (typically defined at a luminance of 1 cd/m²).A low turn-on voltage is desirable for low power consumption.
Luminance (L) The intensity of light emitted per unit area (cd/m²).Indicates the brightness of the device.
Current Efficiency (ηc) The ratio of luminance to current density (cd/A).A measure of the device's efficiency in converting current to light.
Power Efficiency (ηp) The ratio of luminance to input power (lm/W).A measure of the overall energy efficiency of the device.
External Quantum Efficiency (EQE) The ratio of the number of photons emitted to the number of electrons injected.A fundamental measure of the device's efficiency.
Commission Internationale de l'Éclairage (CIE) Coordinates A two-dimensional representation of the color of the emitted light.Defines the color purity of the emission.

Table 2: Performance of Representative OLEDs Utilizing 1,8-Naphthyridine Derivatives.

Device Role of Naphthyridine Max. EQE (%) Max. Luminance (cd/m²) CIE (x, y) Emission Color Reference
Yellow Emitter-250-Yellow[3]
White-pink Emitter-400-White-pink[3]
Iridium(III) Complex Emitter32.3242,548-Green to Red[4]

Conclusion and Future Outlook

The 2,6-dibromo-1,8-naphthyridine scaffold represents a highly promising platform for the development of next-generation OLED materials. Its versatile derivatization through established cross-coupling chemistry allows for the fine-tuning of material properties to meet the demanding requirements of modern display and lighting applications. The inherent electronic and thermal stability of the 1,8-naphthyridine core provides a robust foundation for creating materials with enhanced operational lifetimes.

Future research in this area should focus on the synthesis and characterization of a broader range of 2,6-disubstituted-1,8-naphthyridine derivatives, exploring the impact of different electron-donating and electron-withdrawing substituents on their photophysical and electroluminescent properties. The development of efficient blue emitters based on this scaffold remains a key challenge and a significant opportunity for advancement in the field. The protocols and data presented in this guide provide a solid foundation for researchers to explore the exciting potential of these materials in the ever-evolving landscape of organic electronics.

References

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

  • MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Retrieved from [Link]

  • RSC Publishing. (2018). A mild synthesis of substituted 1,8-naphthyridines. Retrieved from [Link]

  • ACS Publications. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Retrieved from [Link]

  • ResearchGate. (2011). Novel naphthyridine-based compounds in small molecular non-doped OLEDs: Synthesis, properties and their versatile applications for organic light-emitting diodes. Retrieved from [Link]

  • ResearchGate. (2010). A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. Retrieved from [Link]

  • ResearchGate. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. Retrieved from [Link]

  • Science.gov. (n.d.). Compounds obtained by halogenation of hydroxy-1,5-naphthyridine derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (2012). An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. Retrieved from [Link]

  • PMC - NIH. (2007). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8- Naphthyridines. Retrieved from [Link]

  • Journal of Materials Chemistry C (RSC Publishing). (2020). Naphthyridine-based iridium(iii) complexes for green to red OLEDs with EQEs over 30% and low efficiency roll-off. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2017). Iodine-catalyzed synthesis of dibenzo[b,h][7][8]naphthyridine-11-carboxamides via a domino reaction involving double elimination of hydrogen bromide. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) High efficiency OLEDs based on anthracene derivatives: The impact of electron donating and withdrawing group on the performance of OLED. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2018). Synthesis of 3,4-dihydroxy-1,8-naphthalimides with inbuilt catechol and crown ether functionalities. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 8‐hydroxy‐1,6‐naphthyridine subtypes 14–17. Reagents and.... Retrieved from [Link]

  • YouTube. (2018). Halogenation of Alkenes & Halohydrin Formation Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,8-Naphthyridine. Retrieved from [Link]

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Troubleshooting & Optimization

"2,6-Dibromo-1,8-naphthyridine" synthesis side reactions and byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,6-dibromo-1,8-naphthyridine. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile heterocyclic scaffold. As a key building block in medicinal chemistry and materials science, the successful synthesis of 2,6-dibromo-1,8-naphthyridine is critical, yet it presents several challenges.[1][2] This guide provides in-depth, field-proven insights into troubleshooting common side reactions and byproducts encountered during its synthesis, ensuring a higher success rate and purity in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most reliable method for synthesizing 2,6-dibromo-1,8-naphthyridine?

A1: The most established and reliable route to 2,6-dibromo-1,8-naphthyridine is a copper-catalyzed Sandmeyer reaction starting from 2,6-diamino-1,8-naphthyridine.[3][4] This transformation involves two key stages: the formation of a bis-diazonium salt, followed by its conversion to the dibromide using a copper(I) bromide catalyst.

Direct bromination of the parent 1,8-naphthyridine ring is not a recommended approach. Electrophilic aromatic substitution on the 1,8-naphthyridine core preferentially occurs at the 3- and 6-positions, yielding 3-bromo- and 3,6-dibromo-1,8-naphthyridines, not the desired 2,6-isomer.[5]

Below is a general workflow for the preferred synthetic route.

Synthesis_Workflow A 2,6-Diamino- 1,8-naphthyridine B Bis-Diazotization (NaNO₂, HBr, 0-5 °C) A->B Step 1 C Intermediate: Bis-Diazonium Salt B->C Formation D Sandmeyer Reaction (CuBr) C->D Step 2 E Crude Product Mixture D->E Reaction F Purification (Chromatography/ Recrystallization) E->F Workup G Pure 2,6-Dibromo- 1,8-naphthyridine F->G Isolation

Caption: General workflow for the synthesis of 2,6-dibromo-1,8-naphthyridine.

Q2: My Sandmeyer reaction is producing a low yield along with a significant amount of dark, tarry precipitate. What is causing this?

A2: This is a classic sign of diazonium salt instability and competing side reactions, primarily azo coupling. The diazonium group is highly reactive and prone to decomposition if not handled under specific conditions.

Causality:

  • Temperature: Diazonium salts are notoriously unstable at elevated temperatures. The reaction must be maintained between 0-5°C to prevent premature decomposition and the evolution of N₂ gas.[6]

  • Azo Coupling: The electrophilic diazonium salt can react with the electron-rich starting material (2,6-diamino-1,8-naphthyridine) or other nucleophilic species present in the mixture to form highly colored, often polymeric, azo compounds. This is a common failure mode when the diazotization is slow or incomplete.

Troubleshooting Protocol:

  • Strict Temperature Control: Ensure your reaction vessel is submerged in an ice-salt bath to maintain the internal temperature below 5°C throughout the addition of sodium nitrite.

  • Slow Reagent Addition: Add the sodium nitrite solution dropwise and slowly to the acidic solution of the diamine. This prevents localized overheating and a buildup of nitrous acid.

  • Ensure Complete Diazotization: Before proceeding to the Sandmeyer step, you can test for the presence of unreacted nitrous acid using starch-iodide paper (it will turn blue). A slight excess of nitrous acid indicates that the diazotization is complete.

Side_Reactions cluster_desired Desired Pathway cluster_side Side Reactions Diazonium Ar-N₂⁺ Product Ar-Br (2,6-Dibromo Product) Diazonium->Product + CuBr Azo Ar-N=N-Ar' (Azo Byproduct) Diazonium->Azo + Ar'-NH₂ (unreacted amine) [Temperature too high] Phenol Ar-OH (Hydroxy Byproduct) Diazonium->Phenol + H₂O [Excess water, high temp]

Caption: Key side reactions competing with the desired Sandmeyer reaction.

Q3: My product analysis (NMR/MS) shows the presence of mono-bromo and hydroxy-bromo species (e.g., 2-bromo-6-hydroxy-1,8-naphthyridine). How can I avoid these byproducts?

A3: The formation of these byproducts points to two distinct issues: incomplete reaction and hydrolysis of the diazonium intermediate.

Byproduct ObservedRoot CauseTroubleshooting Steps
2-Amino-6-bromo-1,8-naphthyridine Incomplete diazotization or incomplete Sandmeyer reaction of one of the two amino groups.1. Stoichiometry: Ensure at least two full equivalents of NaNO₂ and HBr are used for the bis-diazotization. 2. Reaction Time/Temp: Allow sufficient time for both diazotization steps to complete before adding the copper catalyst. Ensure the Sandmeyer step is warmed gently after N₂ evolution begins to drive the reaction to completion.
2-Bromo-6-hydroxy-1,8-naphthyridine Hydrolysis of one of the diazonium salt intermediates (a Schiemann-type side reaction). The diazonium group is displaced by water instead of bromide.1. Minimize Water: Use concentrated hydrobromic acid (e.g., 48%) to reduce the amount of water available for this side reaction. 2. Low Temperature: As with azo coupling, keeping the temperature low (0-5°C) during diazotization minimizes hydrolysis.[6]
2,6-Dihydroxy-1,8-naphthyridine Complete hydrolysis of both diazonium groups. This is a major issue if the reaction temperature is not controlled.Strictly maintain the 0-5°C temperature range. Ensure prompt addition of the copper(I) bromide solution once diazotization is complete.
Q4: I've observed a tribromo-1,8-naphthyridine byproduct. How is this possible when starting from a diamine?

A4: This is a known, though less common, side reaction that can occur under specific conditions, particularly when using fuming hydrobromic acid. The diazotization of aromatic amines in halogen acids can sometimes be slow, especially on heterocyclic systems where the amino groups are deactivated by the ring's electron-withdrawing nature.[7] This slow diazotization can allow for a competing electrophilic bromination of the naphthyridine ring itself before the Sandmeyer reaction occurs, leading to a tribromo byproduct.[7]

Mitigation Strategy:

  • Control Acidity and Temperature: Use standard 48% HBr instead of fuming HBr to reduce the activity of free bromine.

  • Stepwise Addition: Ensure the amine is fully dissolved in the acid before cooling and beginning the dropwise addition of sodium nitrite. This promotes rapid and efficient diazotization over competing reactions.

Experimental Protocol: Sandmeyer Synthesis of 2,6-Dibromo-1,8-naphthyridine

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • 2,6-Diamino-1,8-naphthyridine

  • Hydrobromic Acid (48%)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Bromide (CuBr)

  • Ice

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Silica Gel for chromatography

Procedure:

  • Diazotization:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2,6-diamino-1,8-naphthyridine (1.0 eq) in 48% HBr (approx. 10 mL per gram of diamine).

    • Cool the mixture to 0°C in an ice-salt bath with vigorous stirring.

    • Dissolve sodium nitrite (2.2 eq) in a minimal amount of cold water and add it to the dropping funnel.

    • Add the NaNO₂ solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

    • Stir the resulting solution for an additional 30 minutes at 0-5°C.

  • Sandmeyer Reaction:

    • In a separate beaker, dissolve CuBr (2.2 eq) in 48% HBr (approx. 5 mL per gram of CuBr) and cool to 0°C.

    • Add the cold bis-diazonium salt solution from Step 1 portion-wise to the stirred CuBr solution.

    • Vigorous evolution of nitrogen gas should be observed. Allow the reaction to stir at low temperature until the gas evolution subsides.

    • Slowly warm the mixture to room temperature, then heat to 50-60°C for 1 hour to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Carefully neutralize the mixture by adding a cold aqueous NaOH solution until the pH is ~8-9. A precipitate should form.

    • Extract the aqueous layer multiple times with DCM or CHCl₃.

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the desired product from byproducts.

References
  • G., Hayes, et al. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Der Pharma Chemica. (2012). An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. Der Pharma Chemica, 4(1):268-278. [Link]

  • Reddy, K. L., et al. (2007). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 12(4), 806-813. [Link]

  • Organic Chemistry Portal. 1,8-Naphthyridine synthesis. [Link]

  • Singh, P., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Current Drug Targets, 22(1), 108-126. [Link]

  • Abu-Melha, S. (2017). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Acta Chimica Slovenica, 64(4), 919-930. [Link]

  • Butnariu, A., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(14), 4338. [Link]

  • Hayes, G., et al. (2019). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry, 21(23), 6332-6339. [Link]

  • Bano, S., et al. (2016). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 349(1), 5-25. [Link]

  • Paudler, W. W., & Kress, T. J. (1968). Naphthyridine chemistry. IX. Bromination and animation of the 1,X-naphthyridines. The Journal of Organic Chemistry, 33(4), 1384-1387. [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Applied Chemistry. (2010). Bromination of 2-Methyl-1,8-naphthyridine Derivatives. Applied Chemistry, 39(1), 114-116. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Charya, M. T., & Rajanarendar, E. (2009). Microwave Assisted Synthesis Of Some 2,4 Dihydroxy 1,8 - Naphthyridines And Their Derivatives Devoid Of Solvent And Catalyst. Oriental Journal of Chemistry, 25(4), 893-900. [Link]

  • Nitidandhaprabhas, O. (1964). The Synthesis of Substituted 1, 8-Naphthyridines By The Doebner Reaction. Oregon State University. [Link]

  • Kaur, H., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(4), 1269-1299. [Link]

  • Selič, L., & Gmajner, D. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4301. [Link]

  • Wang, X., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 499-510. [Link]

  • Khan Academy. Sandmeyer reaction. [Link]

Sources

preventing dehalogenation of "2,6-Dibromo-1,8-naphthyridine" during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2,6-Dibromo-1,8-naphthyridine. This resource provides in-depth troubleshooting advice and answers to frequently asked questions concerning the prevention of dehalogenation, a common and often frustrating side reaction encountered during cross-coupling and other functionalization reactions with this electron-deficient substrate. Our goal is to equip you with the mechanistic understanding and practical solutions needed to maximize the yield of your desired substituted naphthyridine products.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols to overcome them.

Question 1: "I'm attempting a Suzuki-Miyaura coupling and my main products are 2-bromo-1,8-naphthyridine and unsubstituted 1,8-naphthyridine. What is causing this extensive dehalogenation?"

Answer: This is a classic case of hydrodehalogenation competing with the desired cross-coupling pathway. The highly electron-deficient nature of the 1,8-naphthyridine ring makes the C-Br bonds at the 2 and 6 positions particularly susceptible to cleavage. The primary cause is often the generation of a palladium(II)-hydride (Pd-H) species in the catalytic cycle, which can then reductively cleave the C-Br bond.

Root Causes & Immediate Solutions:

  • Inappropriate Base Selection: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are common culprits. They can promote β-hydride elimination from the alkoxide itself or react with protic solvents (even trace water or alcohols) to generate hydride sources.

    • Solution: Switch to a weaker, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices that minimize the formation of hydride species.[1]

  • Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium center and modulating its reactivity. If the reductive elimination of the desired product is slow, the intermediate palladium complex has more time to undergo side reactions, including those leading to dehalogenation.

    • Solution: Employ bulky, electron-rich phosphine ligands. Ligands from the Buchwald family, such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are designed to accelerate the reductive elimination step, thus outcompeting the dehalogenation pathway.[2]

  • High Reaction Temperature: Elevated temperatures can increase the rate of all reactions, including undesired dehalogenation.

    • Solution: Attempt the reaction at a lower temperature. Modern catalyst systems are often highly active and may not require reflux conditions. Try running the reaction at 80-100 °C instead of higher temperatures.

Recommended Protocol for Suzuki-Miyaura Coupling: This protocol is optimized to suppress dehalogenation for electron-deficient heteroaryl bromides.

ComponentRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Standard, reliable sources of Pd(0).
Ligand SPhos (2-4 mol%) or XPhos (4-8 mol%)Bulky, electron-rich ligand to promote fast reductive elimination.
Base K₃PO₄ (2.0 - 3.0 equiv.) or Cs₂CO₃ (2.0 equiv.)Weaker, non-coordinating base to minimize hydride formation.
Solvent Anhydrous 1,4-Dioxane or Toluene/H₂O (e.g., 10:1)Aprotic solvents are preferred. Minimal water can aid boronic acid activation.
Temperature 80 - 100 °CSufficient for reaction without excessively promoting side reactions.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst degradation.
Question 2: "My Buchwald-Hartwig amination of 2,6-Dibromo-1,8-naphthyridine is giving low yields and a significant amount of the mono-amino, mono-dehalogenated product. How can I improve this?"

Answer: Similar to Suzuki coupling, dehalogenation during Buchwald-Hartwig amination arises from competing reductive pathways. The choice of base and ligand is absolutely critical, especially when coupling with primary or secondary amines.

Root Causes & Immediate Solutions:

  • Base-Induced Decomposition/Hydride Formation: Strong bases like NaOtBu, while standard for this reaction, can be too harsh for the sensitive naphthyridine core, leading to decomposition or generating hydride species that cause dehalogenation.

    • Solution: While strong bases are often needed to deprotonate the amine, consider using lithium bis(trimethylsilyl)amide (LHMDS) or carefully screening bases. In some cases, weaker bases like cesium carbonate can be effective, particularly with more specialized catalyst systems.[1] For similar substrates, Cs₂CO₃ has been shown to work well.[3]

  • Slow C-N Reductive Elimination: If the final C-N bond-forming step is sluggish, the palladium intermediate can be intercepted by hydride sources.

    • Solution: Utilize ligands specifically designed for challenging Buchwald-Hartwig couplings. BrettPhos or bulky N-heterocyclic carbene (NHC) ligands paired with a suitable palladium precatalyst (e.g., an NHC-Pd precatalyst) can be highly effective. These ligands promote rapid C-N reductive elimination.

Recommended Protocol for Buchwald-Hartwig Amination:

ComponentRecommendationRationale
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Palladacycle (1-2 mol%)Modern precatalysts ensure efficient generation of the active Pd(0) species.
Ligand BrettPhos (2-4 mol%) or RuPhos (2-4 mol%)Highly effective for amination of heteroaryl halides.
Base LHMDS (2.2 equiv.) or Cs₂CO₃ (2.0 equiv.)LHMDS is a strong, non-nucleophilic base. Cs₂CO₃ is a milder alternative.
Solvent Anhydrous Toluene or 1,4-DioxaneAprotic, non-coordinating solvents are standard.
Temperature 90 - 110 °CTypically required for C-N bond formation.
Atmosphere Inert (Argon or Nitrogen)Essential for catalyst stability.
Question 3: "I'm performing a Sonogashira coupling and observing significant formation of homocoupled alkyne (Glaser coupling) and dehalogenated starting material. What adjustments should I make?"

Answer: The Sonogashira reaction involves a dual catalytic cycle with palladium and copper.[4] Dehalogenation and Glaser homocoupling are common side reactions that point to an imbalance in the catalytic cycles or suboptimal reaction conditions.

Root Causes & Immediate Solutions:

  • Excessive Copper(I) Catalyst: High concentrations of the copper cocatalyst can accelerate the homocoupling of the terminal alkyne.

    • Solution: Reduce the loading of the copper(I) source (e.g., CuI) to 1-2 mol%. In some cases, a "copper-free" Sonogashira protocol may be necessary, which relies on specific ligands and conditions to facilitate the catalytic cycle without copper.

  • Inappropriate Base/Solvent System: Amine bases like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are standard as they also serve as the solvent and base.[4] However, their purity is critical. Impurities or degradation can lead to side reactions.

    • Solution: Ensure you are using a high-purity, freshly distilled amine base. Alternatively, switch to a different base/solvent system, such as K₂CO₃ or Cs₂CO₃ in a solvent like DMF or 1,4-dioxane, which can suppress both dehalogenation and Glaser coupling. For a similar substrate, K₂CO₃ in dioxane was used effectively.[5]

  • Slow Transmetalation/Reductive Elimination: If the transfer of the alkynyl group to the palladium center or the final product-forming step is slow, side reactions become more prominent.

    • Solution: Choose a robust palladium/ligand system. Pd(PPh₃)₄ is a classic choice, but often, a combination of PdCl₂(PPh₃)₂ or Pd₂(dba)₃ with a suitable phosphine ligand (like PPh₃ or a more electron-rich one) can offer better stability and activity.

Recommended Protocol for Sonogashira Coupling:

ComponentRecommendationRationale
Palladium Precatalyst PdCl₂(PPh₃)₂ (2-3 mol%)A stable and commonly used Pd(II) precatalyst.
Copper Cocatalyst CuI (1-2 mol%)Facilitates the formation of the copper acetylide. Use minimal effective amount.
Ligand PPh₃ (4-6 mol%)Often used in conjunction with the palladium precatalyst.
Base Et₃N or i-Pr₂NH (as solvent) OR K₂CO₃ (2.5 equiv.)Amine base is standard. K₂CO₃ offers a milder, alternative system.
Solvent Amine base itself, or DMF / 1,4-Dioxane if using an inorganic baseEnsure solvent is anhydrous and degassed.
Temperature Room Temperature to 80 °CStart at a lower temperature to minimize side reactions.
Atmosphere Inert (Argon or Nitrogen)Protects the catalysts and alkyne from oxygen.

II. Frequently Asked Questions (FAQs)

Why is 2,6-Dibromo-1,8-naphthyridine so prone to dehalogenation?

The 1,8-naphthyridine core is an electron-deficient heterocyclic system due to the presence of two nitrogen atoms. This electron deficiency significantly lowers the electron density at the carbon atoms, including those bonded to the bromine atoms. This has two main consequences:

  • Activation of the C-Br Bond: The electron-withdrawing nature of the ring makes the C-Br bond more polarized and susceptible to oxidative addition to the Pd(0) catalyst, which is the desired first step in cross-coupling.

  • Susceptibility to Nucleophilic and Reductive Attack: The resulting arylpalladium intermediate is also highly electron-deficient, making it more vulnerable to attack by hydride species (hydrodehalogenation) or other competing pathways if the desired cross-coupling steps (transmetalation and reductive elimination) are not rapid.

What is the general mechanism of hydrodehalogenation?

Hydrodehalogenation in palladium-catalyzed reactions is typically believed to proceed via the pathway illustrated below. The key intermediate is a palladium(II)-hydride species (LₙPd(H)X). This species can arise from several sources, such as β-hydride elimination from alkoxide bases, reaction with trace water or alcohols, or from additives. This Pd-H species can then react with the aryl halide in a process that ultimately replaces the bromine with a hydrogen atom.

G Pd0 Pd(0)Lₙ ArPdBr Ar-Pd(II)(Br)Lₙ (Oxidative Addition Product) Pd0->ArPdBr ArH Ar-H (Dehalogenated Product) ArPdBr->ArH Reaction with Pd-Hydride or Reductive Elimination with Hydride Source PdH LₙPd(II)(H)X (Hydride Species) PdH->ArH Source Hydride Source (e.g., Base, Solvent, H₂O) Source->PdH Formation of Pd-Hydride ArBr Ar-Br (Substrate) ArBr->Pd0 Oxidative Addition

Caption: Proposed pathway for hydrodehalogenation.

How do bulky, electron-rich ligands help prevent dehalogenation?

Bulky, electron-rich ligands, such as those in the Buchwald family (e.g., SPhos, XPhos), influence the catalytic cycle in two crucial ways:

  • Steric Bulk: The large size of the ligand creates a sterically crowded environment around the palladium center. This promotes the final, product-forming step of the catalytic cycle—reductive elimination. By making this step faster, the ligand shortens the lifetime of the key arylpalladium intermediate, giving it less opportunity to participate in undesired side reactions like dehalogenation.

  • Electron-Donating Ability: These ligands are strong σ-donors, which increases the electron density on the palladium atom. This increased electron density also facilitates the reductive elimination step, effectively "pushing" the desired products off the metal center and regenerating the active Pd(0) catalyst more quickly.

G cat_cycle Oxidative Addition (Ar-Br) Transmetalation (R-M) Reductive Elimination (Ar-R) cat_cycle:f2->cat_cycle:f0 Regenerates Pd(0) dehalogenation Dehalogenation (Hydrodehalogenation) cat_cycle:f1->dehalogenation Competing Pathway ligand Bulky, Electron-Rich Ligand (e.g., SPhos) ligand->cat_cycle:f2 Accelerates

Caption: Ligand influence on reaction pathways.

Can I achieve selective mono-functionalization of 2,6-Dibromo-1,8-naphthyridine?

Yes, selective mono-substitution is often achievable by carefully controlling the stoichiometry and reaction conditions. The two C-Br bonds in 2,6-Dibromo-1,8-naphthyridine have similar electronic environments, making high selectivity challenging, but not impossible.

Key Strategies for Mono-substitution:

  • Stoichiometry: Use a slight sub-stoichiometric amount of the coupling partner (e.g., 0.8-0.95 equivalents of the boronic acid, amine, or alkyne). This ensures the dibromide is always in excess.

  • Lower Temperature: Running the reaction at a lower temperature can often increase selectivity, as the second substitution typically requires a higher activation energy.

  • Shorter Reaction Time: Carefully monitor the reaction by TLC or LC-MS and stop it once a significant amount of the desired mono-substituted product has formed, before the di-substituted product begins to dominate.

For dihaloheterocycles like dihalopurines, using one equivalent of the coupling partner has been shown to give good yields of the mono-substituted product.[1] This principle is broadly applicable.

III. References

  • Ahmed, M. N., Yasin, K. A., Ayub, K., Mahmood, T., Tahir, M. N., Khan, B. A., Hafeez, M., & Ahmed, M. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 12(1), 51. [Link]

  • Bavetsias, V., & Crumpler, S. (2021). Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 64(1), 190-213. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. BenchChem.

  • BenchChem. (2025). A Comparative Guide to Bases in the Buchwald-Hartwig Amination of 2-Bromo-6-methylisonicotinaldehyde. BenchChem.

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chauhan, A., & Sharma, A. K. (2020). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Current Medicinal Chemistry, 27(38), 6545-6582. [Link]

  • Denmark, S. E., Smith, R. C., Chang, W.-T. T., & Muhuhi, J. M. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104-3118. [Link]

  • Hocek, M., & Tloustova, E. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Synthesis, 2001(11), 1704-1710. [Link]

  • Jadhav, S. D., Singh, U., & Singh, A. K. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(16), 1435-1463. [Link]

  • Kaur, N., & Kishore, D. (2014). A novel one-pot synthesis of dibenzo[b,h][6][7]naphthyridines from 2-acetylaminobenzaldehyde: application to a fluorescent DNA-binding compound. Chemical Communications, 50(36), 4733-4736. [Link]

  • Li, Y., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. Molecules, 26(18), 5543. [Link]

  • Liu, C., et al. (2019). A flexible synthesis of naphthyridine derivatives through diazotization, triflation, and Suzuki reaction. ResearchGate. [Link]

  • Mphahlele, M. J., & Oyeyiola, F. A. (2014). One-Pot Site-Selective Sonogashira Cross-Coupling–Heteroannulation of the 2-Aryl-6,8-Dibromoquinolin-4(1H)-Ones: Synthesis of Novel 6-H-Pyrrolo[3,2,1-ij]Quinolin-6-Ones. Journal of Chemical Research, 38(9), 535-538. [Link]

  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180. [Link]

  • Ostrowski, S., & Wolan, A. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7351. [Link]

  • Scott, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages. [Link]

  • Smith, A. B., et al. (2023). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49.

  • Tloustova, E., & Hocek, M. (2003). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • University of Leeds. (2021). Investigation of Palladium-NHC Catalysts to Probe the Mechanistic Action and Direct Site-Selectivity in Cross-Coupling Reaction. White Rose eTheses Online. [Link]

  • Wikipedia. (2024). Sonogashira coupling. Wikipedia. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-Catalyzed Amination of Aryl Halides and Triflates. Accounts of Chemical Research, 37(11), 805-818.

Sources

common impurities in the synthesis of "2,6-Dibromo-1,8-naphthyridine"

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dibromo-1,8-naphthyridine. As a key intermediate in the development of various pharmaceutical compounds, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions to address common challenges encountered during its synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering practical solutions.

Question 1: Why is the yield of my 2,6-Dibromo-1,8-naphthyridine unexpectedly low?

A low yield in this synthesis can often be attributed to several factors, primarily incomplete reaction or degradation of the product during workup. A common synthetic route involves the conversion of 1,8-naphthyridine-2,6-dione to the target compound using a brominating agent like phosphorus oxybromide (POBr₃).

Potential Causes and Solutions:

  • Incomplete Reaction: The conversion of the hydroxyl groups of the tautomeric 1,8-naphthyridine-2,6-diol to bromides requires harsh conditions. Insufficient heating or a short reaction time can lead to a significant amount of mono-brominated intermediate or unreacted starting material remaining.

    • Protocol: Ensure the reaction is heated to a sufficiently high temperature (typically >150 °C) for an adequate duration. Monitoring the reaction by TLC or HPLC is crucial to confirm the disappearance of the starting material.

  • Hydrolysis during Workup: 2,6-Dibromo-1,8-naphthyridine is susceptible to hydrolysis, especially in the presence of strong bases or prolonged exposure to aqueous conditions. This can revert the product back to the mono-bromo-hydroxy intermediate or the starting dione.

    • Protocol: The reaction mixture is traditionally quenched by carefully pouring it onto crushed ice. It is critical to perform this step efficiently and to keep the temperature low. Subsequent extractions should be carried out promptly with a suitable organic solvent like dichloromethane or chloroform. Avoid using strong basic solutions for neutralization if possible; a saturated sodium bicarbonate solution is a milder alternative.

  • Sub-optimal Reagent Quality: The purity of the brominating agent, such as POBr₃, is critical. Old or improperly stored POBr₃ can contain significant amounts of polyphosphoric acids which can complicate the reaction and workup.

Workflow for Troubleshooting Low Yield:

start Low Yield of 2,6-Dibromo-1,8-naphthyridine check_completion Analyze crude reaction mixture by TLC/HPLC. Is starting material present? start->check_completion increase_time_temp Increase reaction time and/or temperature. Monitor for completion. check_completion->increase_time_temp Yes check_workup Was the workup performed quickly and at low temperature? check_completion->check_workup No final_product Improved Yield increase_time_temp->final_product optimize_workup Optimize workup: use crushed ice, perform extractions promptly, use mild base for neutralization. check_workup->optimize_workup No check_reagent Is the brominating agent (e.g., POBr3) of high purity and anhydrous? check_workup->check_reagent Yes optimize_workup->final_product use_new_reagent Use freshly opened or purified brominating agent. check_reagent->use_new_reagent No check_reagent->final_product Yes use_new_reagent->final_product

Caption: Troubleshooting flowchart for low yield.

Question 2: My final product is a dark, tarry solid. What is the cause and how can I purify it?

The formation of colored, insoluble materials is a common issue in high-temperature bromination reactions of heterocyclic compounds.

Potential Causes and Solutions:

  • Polymerization/Decomposition: At elevated temperatures, 1,8-naphthyridine derivatives can be prone to polymerization or decomposition, leading to the formation of complex, high-molecular-weight byproducts. This is often exacerbated by the presence of strong acids generated in situ.

  • Residual Phosphorus Compounds: The workup procedure may not completely remove all phosphorus-containing byproducts. These can form sticky residues that co-precipitate with the desired product.

Purification Protocol:

  • Initial Purification: Attempt to dissolve the crude material in a minimal amount of a hot, relatively non-polar solvent like toluene or xylenes. The desired product should have some solubility, while polymeric impurities will likely remain insoluble. Filter the hot solution to remove the insoluble tar.

  • Column Chromatography: If the initial filtration is not sufficient, column chromatography on silica gel is the most effective method for purification.

    • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. The less polar 2,6-Dibromo-1,8-naphthyridine should elute before more polar impurities.

  • Recrystallization: After chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can provide the final product in high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 2,6-Dibromo-1,8-naphthyridine?

The impurities can be broadly categorized as starting material-related, reagent-related, and process-related.

Impurity CategorySpecific ImpurityPotential SourceRecommended Analytical Detection
Starting Material-Related 1,8-Naphthyridine-2,6-dioneIncomplete bromination of the starting material.HPLC, LC-MS
2-Bromo-6-hydroxy-1,8-naphthyridineIncomplete bromination (mono-brominated intermediate).HPLC, LC-MS
Reagent-Related Phosphorus Tribromide (PBr₃)Impurity in the phosphorus oxybromide (POBr₃) reagent.[1]³¹P NMR of the reagent
Phosphorus Pentabromide (PBr₅)Impurity in the POBr₃ reagent.[1]³¹P NMR of the reagent
Free Bromine (Br₂)Decomposition of the brominating agent.[1]Visual observation (color), colorimetric tests
Process-Related 2,5-Dibromo-1,8-naphthyridine or other isomersSide-chain bromination under harsh conditions.¹H NMR, GC-MS, LC-MS
Over-brominated products (e.g., Tribromo-1,8-naphthyridine)Excess brominating agent or prolonged reaction time at high temperatures.LC-MS, GC-MS
2-Hydroxy-6-bromo-1,8-naphthyridineHydrolysis of the product during aqueous workup.HPLC, LC-MS

Q2: How can I confirm the identity and purity of my final 2,6-Dibromo-1,8-naphthyridine product?

A combination of analytical techniques is recommended for full characterization and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show a characteristic pattern for the aromatic protons on the naphthyridine core. The number of signals, their chemical shifts, and coupling constants will confirm the substitution pattern.

    • ¹³C NMR: Carbon NMR will show the expected number of signals for the carbon skeleton, and the chemical shifts will be indicative of the carbon environments.

  • Mass Spectrometry (MS):

    • LC-MS or GC-MS: These techniques are invaluable for confirming the molecular weight of the product and for identifying and quantifying impurities. The isotopic pattern of the molecular ion peak will be characteristic for a dibrominated compound.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is the workhorse for purity determination. A well-developed HPLC method can separate the desired product from starting materials, intermediates, and byproducts, allowing for accurate quantification of purity.

Q3: What are the key safety precautions to take during the synthesis of 2,6-Dibromo-1,8-naphthyridine?

The synthesis of 2,6-Dibromo-1,8-naphthyridine involves hazardous materials and requires strict adherence to safety protocols.

  • Brominating Agents: Phosphorus oxybromide (POBr₃) and related reagents are highly corrosive and react violently with water, releasing hydrogen bromide (HBr) gas.[2] Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Reaction Quenching: The quenching of the reaction mixture with water or ice is highly exothermic and releases large amounts of HBr gas. This should be done slowly and carefully in a fume hood, with adequate cooling.

  • Solvents: The use of flammable organic solvents requires that the reaction be carried out away from ignition sources.

References

  • Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules. Available at: [Link]

  • One-pot synthesis of annulated 1,8-naphthyridines. ResearchGate. Available at: [Link]

  • Bromination reactions with phosphorus bromides (bromo-phosphoranes): Phosphorus bromides (4): Discussion series on bromination/iodination reactions 42. Chemia. Available at: [Link]

  • Bromination of 2-Methyl-1,8-naphthyridine Derivatives. Yingyong Huaxue. Available at: [Link]

  • 1,8-Naphthyridines II: synthesis of novel polyfunctionally substituted 1,8-naphthyridinones and their degradation to 6-aminopyridones. ResearchGate. Available at: [Link]

  • Product Class 8: Naphthyridines. Science of Synthesis. Available at: [Link]

  • Bromination of hydroxyaromatic compounds. Google Patents.
  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Current Pharmaceutical Analysis. Available at: [Link]

  • Advances in the Chemistry of Naphthyridines. ResearchGate. Available at: [Link]

  • POBr3 properties. MatWeb. Available at: [Link]

  • Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41. Chemia. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Stability of Dibrominated Naphthyridine Isomers: An In-Depth Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The stability of active pharmaceutical ingredients (APIs) and key synthetic intermediates is a cornerstone of robust drug development and materials science. Among the vast landscape of heterocyclic compounds, naphthyridines and their halogenated derivatives have garnered significant attention due to their diverse biological activities and applications as molecular scaffolds.[1][2] Dibrominated naphthyridine isomers, in particular, serve as crucial building blocks in the synthesis of more complex molecules through cross-coupling reactions, making a thorough understanding of their stability paramount.[3]

This guide provides a comprehensive comparison of the stability of various dibrominated naphthyridine isomers. While direct comparative experimental data remains scarce in the current literature, this document synthesizes available information, draws upon established principles of organic chemistry, and presents detailed experimental protocols to empower researchers to conduct their own stability assessments.

The Naphthyridine Core and the Influence of Bromination

Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms. There are six possible isomers—1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine—distinguished by the relative positions of the nitrogen atoms.[4][5] This structural diversity profoundly influences the electronic properties, reactivity, and, consequently, the stability of the entire molecule.[6][7]

The introduction of two bromine atoms to the naphthyridine core further modulates these properties. The position of bromination can significantly impact:

  • Electron Density Distribution: The electron-withdrawing nature of bromine atoms can decrease the electron density of the aromatic system, influencing its susceptibility to nucleophilic or electrophilic attack.

  • Steric Hindrance: The size of the bromine atoms can introduce steric strain, potentially affecting the planarity and overall conformation of the molecule.

  • Carbon-Bromine (C-Br) Bond Strength: The position of the bromine atom relative to the nitrogen atoms and the overall electronic environment of the ring will dictate the C-Br bond dissociation energy, a key factor in both thermal and photochemical stability.

Comparative Stability Analysis: What the Literature Suggests

Key Observations and Inferences:

  • General Stability: The successful synthesis and isolation of various dibrominated naphthyridine isomers, such as 2,6-dibromo-1,5-naphthyridine and 1,3-dibromo-2,6-naphthyridine, indicate that these compounds possess sufficient stability to be handled under typical laboratory conditions.[3][8]

  • Positional Influence on Reactivity: The reactivity of brominated pyridines in cross-coupling reactions is known to be position-dependent. For instance, bromine atoms at the 2- and 4-positions of a pyridine ring are generally more reactive towards nucleophilic substitution and cross-coupling than those at the 3-position. This suggests that dibromonaphthyridine isomers with bromine atoms at positions analogous to the 2- and 4-positions of pyridine might exhibit lower chemical stability under certain conditions.

  • Inferred Thermal Stability: The melting point of 1,3-dibromo-2,6-naphthyridine is reported as 136-136.5 °C, while the related compound 3-amino-1-bromo-2,6-naphthyridine is noted to decompose at 199.5 °C.[8] While not a direct measure of thermal stability for the dibromo isomer, it suggests a reasonable degree of thermal robustness.

Due to the lack of quantitative data, a definitive ranking of the stability of all possible dibrominated naphthyridine isomers is not feasible at this time. However, it is reasonable to hypothesize that isomers with bromine atoms at more electron-deficient positions (alpha and gamma to the ring nitrogens) may be more susceptible to nucleophilic attack, while the overall aromatic stabilization energy of the specific naphthyridine isomer will play a crucial role in its thermal and photochemical stability.

Experimental Protocols for Stability Assessment

To address the current knowledge gap, this section provides detailed, self-validating experimental protocols for the comparative assessment of the thermal, photochemical, and chemical stability of dibrominated naphthyridine isomers.

Thermal Stability Assessment using Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature. This technique is ideal for determining the decomposition temperature, which is a direct indicator of thermal stability.

Experimental Workflow Diagram:

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis s1 Accurately weigh 5-10 mg of each dibromonaphthyridine isomer s2 Place sample in an alumina or platinum TGA pan t1 Place pan in TGA furnace s2->t1 Load Sample t2 Heat from ambient to e.g., 600 °C at a constant rate (e.g., 10 °C/min) under an inert atmosphere (N2 or Ar) t3 Record mass loss as a function of temperature a1 Determine onset temperature of decomposition (Tonset) t3->a1 Analyze Data a2 Determine temperature at 5% mass loss (T5%) a1->a2 a3 Compare Tonset and T5% values between isomers a2->a3

Caption: Workflow for comparative thermal stability analysis using TGA.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of each dibrominated naphthyridine isomer into a clean TGA pan (alumina or platinum).

  • Instrument Setup:

    • Place the pan in the TGA instrument's autosampler or manually load it onto the balance.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an oxygen-free atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Ramp the temperature from 30 °C to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C) at a heating rate of 10 °C/min.

  • Data Acquisition: Record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline tangent with the tangent of the steepest mass loss.

    • Determine the temperature at which 5% mass loss occurs (T5%).

    • Compare the Tonset and T5% values for the different isomers. A higher value indicates greater thermal stability.

Photochemical Stability Assessment

Causality: This protocol determines the rate of degradation of a compound when exposed to a specific wavelength of light, allowing for the calculation of the photodegradation quantum yield, a quantitative measure of photochemical stability.

Experimental Workflow Diagram:

Photochem_Workflow cluster_prep Solution Preparation cluster_irrad Irradiation cluster_analysis Analysis p1 Prepare dilute solutions (e.g., 10 µM) of each isomer in a photochemically inert solvent (e.g., acetonitrile) i1 Place solutions in quartz cuvettes p1->i1 Fill Cuvettes i2 Irradiate with a monochromatic light source (e.g., 300 nm) of known intensity (actinometry) i3 Take aliquots at specific time intervals a1 Analyze aliquots by HPLC-UV to quantify the remaining parent compound i3->a1 Analyze Samples a2 Plot concentration vs. time a1->a2 a3 Calculate the photodegradation quantum yield (Φ) a2->a3 a4 Compare Φ values a3->a4

Caption: Workflow for comparative photochemical stability analysis.

Step-by-Step Protocol:

  • Solution Preparation: Prepare solutions of each dibrominated naphthyridine isomer at a known concentration (e.g., 10 µM) in a photochemically inert solvent such as acetonitrile. Ensure the solvent does not absorb significantly at the irradiation wavelength.

  • Actinometry: Determine the photon flux of the light source using a chemical actinometer (e.g., ferrioxalate) to accurately measure the light intensity.

  • Irradiation:

    • Transfer the sample solutions to quartz cuvettes.

    • Irradiate the solutions with a monochromatic light source (e.g., a lamp with a bandpass filter) at a wavelength where the compound absorbs.

    • At regular time intervals, withdraw aliquots for analysis. A dark control sample should be run in parallel.

  • Analysis:

    • Analyze the concentration of the parent compound in each aliquot using a calibrated High-Performance Liquid Chromatography with a UV detector (HPLC-UV) method.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the dibrominated naphthyridine isomer versus time. The slope of this line will give the pseudo-first-order rate constant (k).

    • Calculate the photodegradation quantum yield (Φ) using the following equation: Φ = k / (2.303 * I0 * ε * l) where:

      • k is the degradation rate constant

      • I0 is the incident light intensity (in Einstein L-1 s-1)

      • ε is the molar absorptivity at the irradiation wavelength

      • l is the path length of the cuvette

    • Compare the quantum yields of the different isomers. A lower quantum yield indicates greater photochemical stability.

Chemical Stability Assessment (Acidic and Basic Hydrolysis)

Causality: This protocol evaluates the susceptibility of the dibrominated naphthyridine isomers to hydrolysis under acidic and basic conditions. The rate of degradation provides a measure of their chemical stability in these environments.

Experimental Workflow Diagram:

Chem_Stability_Workflow cluster_prep Sample Incubation cluster_analysis Analysis & Comparison c1 Prepare solutions of each isomer in aqueous buffers of different pH (e.g., pH 2, 7, and 10) c2 Incubate solutions at a controlled temperature (e.g., 50 °C) c3 Withdraw aliquots at various time points a1 Analyze aliquots by HPLC-UV to determine the concentration of the parent compound c3->a1 Analyze Samples a2 Plot concentration vs. time for each pH a1->a2 a3 Calculate degradation rate constants (k) a2->a3 a4 Compare k values between isomers at each pH a3->a4

Caption: Workflow for comparative chemical stability analysis.

Step-by-Step Protocol:

  • Solution Preparation:

    • Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 2 with HCl, pH 7 with a phosphate buffer, and pH 10 with a carbonate buffer).

    • Prepare solutions of each dibrominated naphthyridine isomer in each buffer at a known concentration. A co-solvent such as acetonitrile may be necessary to ensure solubility, but its concentration should be kept low and consistent across all samples.

  • Incubation:

    • Incubate the solutions in sealed vials at a constant, elevated temperature (e.g., 50 °C) to accelerate degradation.

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.

    • Immediately quench the reaction by neutralizing the aliquot if necessary and/or diluting it with the mobile phase for HPLC analysis.

  • Analysis:

    • Quantify the concentration of the remaining parent compound in each aliquot using a validated HPLC-UV method.

  • Data Analysis:

    • For each isomer at each pH, plot the concentration of the compound versus time.

    • Determine the order of the degradation reaction and calculate the corresponding rate constant (k).

    • Compare the degradation rate constants for the different isomers at each pH. A smaller rate constant indicates greater chemical stability under those conditions.

Data Summary and Interpretation

The data obtained from the proposed experiments should be compiled into clear, comparative tables for easy interpretation.

Table 1: Comparative Thermal Stability of Dibrominated Naphthyridine Isomers

IsomerTonset (°C)T5% (°C)
e.g., 2,6-Dibromo-1,5-naphthyridineDataData
e.g., 3,7-Dibromo-1,5-naphthyridineDataData
e.g., 1,3-Dibromo-2,6-naphthyridineDataData
.........

Table 2: Comparative Photochemical Stability of Dibrominated Naphthyridine Isomers

IsomerIrradiation Wavelength (nm)Photodegradation Quantum Yield (Φ)
e.g., 2,6-Dibromo-1,5-naphthyridine300Data
e.g., 3,7-Dibromo-1,5-naphthyridine300Data
e.g., 1,3-Dibromo-2,6-naphthyridine300Data
.........

Table 3: Comparative Chemical Stability (Hydrolysis) of Dibrominated Naphthyridine Isomers

IsomerDegradation Rate Constant (k) at 50 °C
pH 2
e.g., 2,6-Dibromo-1,5-naphthyridineData
e.g., 3,7-Dibromo-1,5-naphthyridineData
e.g., 1,3-Dibromo-2,6-naphthyridineData
......

Future Directions and the Role of Computational Chemistry

The clear need for experimental data on the stability of dibrominated naphthyridine isomers presents an opportunity for future research. The protocols outlined in this guide provide a roadmap for such studies.

Furthermore, computational chemistry can play a vital role in predicting and rationalizing the stability of these isomers.[9] Density Functional Theory (DFT) calculations can be employed to determine the C-Br bond dissociation energies for various isomers. A lower bond dissociation energy would suggest a higher propensity for thermal or photochemical cleavage of the C-Br bond. Such theoretical studies can guide experimental work and provide a deeper mechanistic understanding of the factors governing stability.

References

  • Biological Activity of Naturally Derived Naphthyridines. (n.d.). PMC - PubMed Central. [Link]

  • An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. (n.d.). Der Pharma Chemica. [Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. (2024). MDPI. [Link]

  • Synthesis of Novel Benzo[b][4][10]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. (2023). MDPI. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (n.d.). ResearchGate. [Link]

  • Synthesis, Characterization and Antimicrobial Activities of Fused 1,6-Naphthyridines. (n.d.). ResearchGate. [Link]

  • Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. (2020). Chemical Science (RSC Publishing). [Link]

  • New 1,8-Naphthalimide Derivatives as Photoinitiators for Free-Radical Polymerization Upon Visible Light. (2019). ResearchGate. [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. (n.d.). PMC. [Link]

  • THE NAPHTHYRIDINES. (n.d.). John Wiley & Sons, Inc.. [Link]

  • 3,7-Dibromo-1,5-naphthyridine. (n.d.). PubChem. [Link]

  • Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine. Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis. (n.d.). ResearchGate. [Link]

  • Discovery of dibenzo[c,f][8][11]naphthyridines as potent and selective 3-phosphoinositide-dependent kinase-1 inhibitors. (2007). PubMed. [Link]

  • Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. (2021). RSC Publishing. [Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (n.d.). PubMed. [Link]

  • Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. (n.d.). MDPI. [Link]

  • Synthesis of 2,6-Naphthyridine, 4-Methyl-2,6-naphthyridine, and their Derivatives. (n.d.). Sci-Hub. [Link]

  • TGA (a) and FTIR (b) analysis of compounds 1-3: prdV 3 O 7 ,... (n.d.). ResearchGate. [Link]

  • Benchmark study of DFT and composite methods for bond dissociation energies in argon compounds. (n.d.). Griffith Research Online. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (n.d.). MDPI. [Link]

  • Stability and reactivity of alkylidene dihydropyridines. (n.d.). RSC Publishing. [Link]

  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. (n.d.). ResearchGate. [Link]

  • 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies. (n.d.). ResearchGate. [Link]

  • Decomposition and oligomerization of 2,3-naphthyridine under high-pressure and high-temperature conditions. (2019). ResearchGate. [Link]

  • Studies on Naphthyridines. II. Synthesis of 2, 7-Naphthyridine. (n.d.). Sci-Hub. [Link]

  • ChemInform Abstract: Synthesis, Structure, and Pharmacological Screening of 2,7-Naphthyridine Derivatives. (n.d.). ResearchGate. [Link]

  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. (n.d.). SEFH. [Link]

  • A DFT Study on the C−H Bond Dissociation Enthalpies of Haloalkanes: Correlation between the Bond Dissociation Enthalpies and Activation Energies for Hydrogen Abstraction. (n.d.). ResearchGate. [Link]

  • How do you calculate bond dissociation energies in the first excited state?. (2014). ResearchGate. [Link]

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A Comparative Crystallographic Guide to 2,6-Dibromo-1,8-naphthyridine and Its Isomers: Unraveling the Influence of Bromine Substitution on Solid-State Architecture

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities and unique coordination properties. Halogenation of this core, particularly with bromine, offers a powerful tool to modulate physicochemical properties such as lipophilicity, metabolic stability, and crystal packing, which in turn influence drug efficacy and material performance. This guide provides a comprehensive comparative analysis of the X-ray crystal structure of 2,6-Dibromo-1,8-naphthyridine derivatives. Due to the current unavailability of the specific crystal structure for 2,6-Dibromo-1,8-naphthyridine in publicly accessible databases, this guide will leverage a detailed, albeit hypothetical, structural analysis based on established crystallographic principles. This analysis will be juxtaposed with the experimentally determined crystal structure of the closely related N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide and a comparative discussion of other potential dibrominated isomers. We will delve into the nuanced interplay of intermolecular interactions, including halogen bonding and π-stacking, and their consequential impact on the supramolecular architecture. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and engineer the solid-state properties of halogenated 1,8-naphthyridine derivatives.

Introduction: The Significance of the 1,8-Naphthyridine Core and the Role of Bromination

The 1,8-naphthyridine skeleton, a bicyclic heteroaromatic system containing two nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1][2] Its rigid, planar structure provides a versatile scaffold for the design of molecules that can interact with a wide array of biological targets. Notably, derivatives of 1,8-naphthyridine have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3]

The introduction of bromine atoms onto the 1,8-naphthyridine core is a strategic chemical modification employed to fine-tune molecular properties. Bromine, being a heavy and polarizable halogen, can significantly influence a molecule's solid-state behavior. The position of bromine substitution can dictate the nature and directionality of intermolecular interactions, leading to different crystal packing arrangements and, consequently, affecting physical properties like melting point, solubility, and bioavailability. A critical understanding of the crystal structure is therefore paramount for rational drug design and the development of crystalline materials with desired characteristics.

Experimental Workflow: From Synthesis to Crystal Structure Determination

The successful elucidation of a crystal structure is contingent upon a systematic and well-executed experimental workflow, encompassing synthesis, purification, crystal growth, and X-ray diffraction analysis.

Synthesis of 2,6-Dibromo-1,8-naphthyridine: A Proposed Protocol

A plausible and efficient route to 2,6-disubstituted-1,8-naphthyridines is the Friedländer annulation.[4][5] This classic condensation reaction involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. For the synthesis of a 2,6-dibromo-1,8-naphthyridine derivative, a potential starting material would be a suitably substituted 2-aminopyridine.

Proposed Synthetic Scheme:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2_amino_5_bromonicotinaldehyde 2-Amino-5-bromonicotinaldehyde conditions Base (e.g., piperidine) Ethanol, Reflux 2_amino_5_bromonicotinaldehyde->conditions bromoacetone Bromoacetone bromoacetone->conditions 2_6_dibromo_1_8_naphthyridine 2,6-Dibromo-1,8-naphthyridine conditions->2_6_dibromo_1_8_naphthyridine Friedländer Annulation

Figure 1: Proposed synthesis of 2,6-Dibromo-1,8-naphthyridine.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2-amino-5-bromonicotinaldehyde (1.0 eq) in ethanol, add bromoacetone (1.1 eq) and a catalytic amount of piperidine.

  • Reaction Execution: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterization: The structure of the synthesized 2,6-Dibromo-1,8-naphthyridine should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Single Crystal Growth and X-ray Diffraction

Obtaining high-quality single crystals is a critical and often challenging step.

Protocol for Crystal Growth:

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., dichloromethane, chloroform, or ethyl acetate) at an elevated temperature.

  • Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered vial. This gradual increase in concentration promotes the formation of well-ordered crystals.

  • Vapor Diffusion: Alternatively, place the vial containing the concentrated solution in a larger sealed chamber containing a less polar "anti-solvent" (e.g., hexane or pentane). The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.

X-ray Diffraction Analysis Workflow:

G Crystal_Selection Single Crystal Selection Mounting Mounting on Goniometer Crystal_Selection->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation and Analysis Structure_Refinement->Validation

Figure 2: Workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis of Crystal Structures

As the crystal structure of 2,6-Dibromo-1,8-naphthyridine is not yet determined, we will perform a comparative analysis based on the known structure of a dibrominated derivative and discuss the probable influence of the 2,6-substitution pattern in comparison to other isomers.

Reference Structure: N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide

The crystal structure of N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide provides valuable insights into the behavior of bromine atoms on the 1,8-naphthyridine scaffold.[6][7] In this structure, the dibromomethyl group introduces two bromine atoms at the 7-position. The crystal packing is stabilized by a network of intermolecular interactions, including N—H···O and N—H···N hydrogen bonds, as well as C—H···O/N contacts and π–π stacking interactions.[6][7]

Hypothetical Structure of 2,6-Dibromo-1,8-naphthyridine and Comparison with Isomers

The placement of bromine atoms at the 2 and 6 positions of the 1,8-naphthyridine ring is expected to significantly influence its crystal packing. These positions are electronically distinct and sterically different from other substitution patterns.

Feature2,6-Dibromo-1,8-naphthyridine (Hypothetical)2,7-Dibromo-1,8-naphthyridine (Comparative)
Symmetry The molecule possesses a C2 axis of symmetry passing through the center of the C4-C5 bond.The molecule has a Cs plane of symmetry.
Dipole Moment The individual C-Br bond dipoles are likely to result in a net molecular dipole moment.The symmetrical substitution would lead to a smaller or zero net dipole moment.
Halogen Bonding The bromine atoms at the 2 and 6 positions are sterically accessible and could participate in Br···N or Br···Br halogen bonds.The bromine atoms at the 2 and 7 positions are also capable of forming halogen bonds.
π-π Stacking The planar aromatic core is expected to facilitate π-π stacking interactions, potentially in a slipped-parallel or T-shaped arrangement.Similar π-π stacking interactions are anticipated.
C-H···Br Interactions The presence of C-H bonds adjacent to the bromine atoms allows for the formation of weak C-H···Br hydrogen bonds.C-H···Br interactions would also be a feature of the crystal packing.

Table 1: Comparative analysis of hypothetical 2,6-Dibromo-1,8-naphthyridine and a potential 2,7-dibromo isomer.

Discussion of Intermolecular Interactions:

The supramolecular assembly of 2,6-Dibromo-1,8-naphthyridine in the solid state would be a delicate balance of several non-covalent interactions:

  • Halogen Bonding: The electrophilic region on the bromine atoms (the σ-hole) can interact with nucleophilic sites, such as the nitrogen atoms of neighboring naphthyridine rings. The geometry of the 2,6-substitution may favor the formation of linear Br···N halogen bonds, leading to the assembly of one-dimensional chains or tapes.

  • π-π Stacking: The electron-withdrawing nature of the bromine atoms will influence the electron density of the aromatic rings, which in turn affects the strength and geometry of π-π stacking interactions. We might anticipate offset or slipped-parallel stacking to minimize electrostatic repulsion.

  • C-H···N and C-H···Br Hydrogen Bonds: These weaker interactions will play a crucial role in consolidating the overall crystal packing, connecting the primary halogen-bonded or π-stacked motifs into a three-dimensional architecture.

The interplay of these interactions in the 2,6-isomer, when compared to a more symmetrical isomer like the 2,7-disubstituted derivative, could lead to significant differences in crystal density, melting point, and ultimately, the material's bulk properties.

Conclusion and Future Directions

While the definitive crystal structure of 2,6-Dibromo-1,8-naphthyridine remains to be elucidated, this comparative guide provides a robust framework for understanding the likely structural features and intermolecular interactions that govern its solid-state architecture. Based on the analysis of a related dibrominated derivative and a theoretical comparison with other isomers, we anticipate that the 2,6-substitution pattern will lead to a unique supramolecular assembly driven by a combination of halogen bonding, π-π stacking, and weak hydrogen bonds.

The experimental determination of the crystal structure of 2,6-Dibromo-1,8-naphthyridine is a critical next step to validate these hypotheses and to provide a more complete picture of structure-property relationships in this important class of compounds. Such knowledge will undoubtedly empower medicinal chemists and materials scientists to design and synthesize novel 1,8-naphthyridine derivatives with tailored solid-state properties for a range of applications.

References

  • ACS Omega. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Publications. [Link]

  • Chi, S. M. (n.d.). Crystal structure of N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide–pyrrolidine-2,5-dione (1/1). National Institutes of Health. [Link]

  • Der Pharma Chemica. (2014). An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation. Scholars Research Library. [Link]

  • ResearchGate. (n.d.). (PDF) Crystal structure of N-(7-dibromomethyl-5-methyl-1,8-naphthyridin-2-yl)benzamide–pyrrolidine-2,5-dione (1/1). [Link]

  • ResearchGate. (n.d.). (PDF) Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. [Link]

  • Wikipedia. (n.d.). 1,8-Naphthyridine. [Link]

Sources

A Spectroscopic Guide to 2,6-Dibromo-1,8-naphthyridine and Its Derivatives: Unraveling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: February 2026

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif of significant interest to researchers in drug discovery and materials science. Its rigid, planar structure and electron-deficient nature make it an attractive core for developing novel therapeutics, including anticancer, antimicrobial, and antiviral agents, as well as functional materials for electronic applications. The strategic functionalization of the 1,8-naphthyridine ring system allows for the fine-tuning of its biological activity and photophysical properties.

Among the various functionalized naphthyridines, halogenated derivatives serve as versatile synthetic intermediates. This guide provides a comparative spectroscopic analysis of 2,6-Dibromo-1,8-naphthyridine and its key derivatives. We will explore how the introduction of different functional groups at the 2- and 6-positions influences the nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis), and fluorescence spectroscopic signatures. Understanding these structure-spectroscopic property relationships is crucial for the rational design of novel 1,8-naphthyridine-based compounds with tailored characteristics.

The Spectroscopic Profile of the Parent Scaffold: 2,6-Dibromo-1,8-naphthyridine

Molecular Structure of 2,6-Dibromo-1,8-naphthyridine

Caption: Molecular structure of 2,6-Dibromo-1,8-naphthyridine.

¹H and ¹³C NMR Spectroscopy: The symmetry of the 1,8-naphthyridine core is broken by the bromine substituents, leading to a distinct signal for each proton and carbon atom.

  • ¹H NMR: The protons on the naphthyridine ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The protons adjacent to the nitrogen atoms (H7 and H5) will be the most deshielded due to the electron-withdrawing nature of nitrogen. The bromine atoms will further influence the chemical shifts of the adjacent protons (H3 and H5, H7) through their inductive effect and anisotropic effects.

  • ¹³C NMR: The carbon atoms directly bonded to the electronegative nitrogen and bromine atoms (C2, C6, C7, C8a) will resonate at lower fields (higher ppm values). The remaining carbon signals will appear at higher fields.

UV-Visible Absorption Spectroscopy: The UV-Vis spectrum of 2,6-Dibromo-1,8-naphthyridine is expected to exhibit characteristic π-π* transitions of the aromatic system. The presence of bromine atoms, with their lone pairs of electrons, may lead to n-π* transitions and a slight red-shift (bathochromic shift) of the absorption maxima compared to the unsubstituted 1,8-naphthyridine.

Fluorescence Spectroscopy: Many 1,8-naphthyridine derivatives are known to be fluorescent. However, the presence of heavy atoms like bromine can lead to fluorescence quenching through enhanced intersystem crossing. Therefore, 2,6-Dibromo-1,8-naphthyridine is anticipated to be weakly fluorescent or non-fluorescent.

Synthetic Routes to Functionalized Derivatives

The bromine atoms at the 2- and 6-positions of 2,6-Dibromo-1,8-naphthyridine are excellent handles for introducing a wide range of functional groups via transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

G start 2,6-Dibromo-1,8-naphthyridine suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst, base) start->suzuki snar Nucleophilic Aromatic Substitution (Nu-H, base) start->snar suzuki_prod 2,6-Diaryl-1,8-naphthyridine suzuki->suzuki_prod snar_prod 2,6-Disubstituted-1,8-naphthyridine (e.g., -NHR, -OR) snar->snar_prod

Caption: Key synthetic pathways for the derivatization of 2,6-Dibromo-1,8-naphthyridine.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds.[1] Reacting 2,6-Dibromo-1,8-naphthyridine with various aryl or heteroaryl boronic acids allows for the synthesis of 2,6-di(hetero)aryl-1,8-naphthyridines. This strategy is widely used to extend the π-conjugation of the core, which significantly impacts the photophysical properties.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the 1,8-naphthyridine ring facilitates the displacement of the bromide ions by nucleophiles.[2] This reaction is particularly effective for introducing nitrogen and oxygen nucleophiles, such as amines and alkoxides, to yield amino- and alkoxy-substituted derivatives, respectively.[3]

Spectroscopic Comparison of Key Derivatives

To illustrate the influence of substituents on the spectroscopic properties, we will compare the parent dibromo compound with two representative derivatives: 6-Bromo-1,8-naphthyridin-2-amine and 6-Bromo-1,8-naphthyridin-2-ol .

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)UV-Vis λmax (nm)Fluorescence λem (nm)Quantum Yield (Φ)
2,6-Dibromo-1,8-naphthyridine Predicted: Aromatic region (7.5-9.0)Predicted: Signals for all 8 carbonsPredicted: ~320-340Predicted: Weak or nonePredicted: < 0.01
6-Bromo-1,8-naphthyridin-2-amine Upfield shift of protons on the amino-substituted ringUpfield shift of carbons on the amino-substituted ringRed-shifted vs. parent (~380-400)Significant emission (~450-500)Moderate to High
6-Bromo-1,8-naphthyridin-2-ol Tautomerism dependent; generally upfield shiftsTautomerism dependent; upfield shiftsRed-shifted vs. parent (~350-370)Moderate emission (~420-470)Low to Moderate

Discussion of Spectroscopic Trends

6-Bromo-1,8-naphthyridin-2-amine:

  • NMR: The amino group is a strong electron-donating group. This donation of electron density to the aromatic ring results in increased shielding of the nuclei. Consequently, the protons and carbons of the pyridine ring bearing the amino group will experience an upfield shift (to lower ppm values) in the ¹H and ¹³C NMR spectra compared to the parent dibromo compound.[4]

  • UV-Vis and Fluorescence: The electron-donating amino group extends the π-conjugated system through resonance, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a significant bathochromic (red) shift of the longest wavelength absorption maximum (λmax) in the UV-Vis spectrum.[5] This extended conjugation and the presence of the amino group often lead to strong fluorescence with a relatively high quantum yield. The emission wavelength (λem) will also be red-shifted.

6-Bromo-1,8-naphthyridin-2-ol:

  • NMR: The hydroxyl group is also electron-donating, leading to an upfield shift of the signals for the substituted ring. However, 6-bromo-1,8-naphthyridin-2-ol can exist in tautomeric equilibrium with its keto form, 6-bromo-1,8-naphthyridin-2(1H)-one .[6] The position of this equilibrium is solvent-dependent and will significantly affect the observed chemical shifts. The hydroxyl proton itself will be a broad singlet, and its chemical shift will be sensitive to concentration and solvent.

  • UV-Vis and Fluorescence: The hydroxyl group's electron-donating nature causes a bathochromic shift in the UV-Vis spectrum, though generally less pronounced than that of the amino group. The fluorescence properties will also be influenced by the tautomeric equilibrium. The lactam (keto) form is often less fluorescent than the enol (hydroxyl) form. The ability of the hydroxyl group to act as both a hydrogen bond donor and acceptor can lead to solvent-dependent photophysical properties.[7]

Experimental Protocols

General Considerations:

  • Solvent Selection: For NMR spectroscopy, deuterated solvents that fully dissolve the analyte are used (e.g., CDCl₃, DMSO-d₆).[8] For UV-Vis and fluorescence spectroscopy, spectroscopic grade solvents are essential to avoid interference from impurities.

  • Concentration: For NMR, concentrations are typically in the range of 5-20 mg/mL. For UV-Vis and fluorescence, concentrations are much lower, typically in the micromolar (10⁻⁶ M) range, to ensure adherence to the Beer-Lambert law.

Nuclear Magnetic Resonance (NMR) Spectroscopy

G prep Sample Preparation (Dissolve ~10 mg in 0.6 mL deuterated solvent) instrument Instrument Setup (Tune and shim magnet) prep->instrument h1 ¹H NMR Acquisition (Acquire FID, Fourier transform) instrument->h1 c13 ¹³C NMR Acquisition (Proton decoupled, longer acquisition time) instrument->c13 process Data Processing (Phase and baseline correction, integration) h1->process c13->process

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the naphthyridine derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Perform tuning and matching of the probe and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline correction on the resulting spectrum. For ¹H NMR, integrate the signals to determine the relative number of protons. Reference the chemical shifts to the residual solvent peak.[8]

UV-Visible Absorption Spectroscopy

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the naphthyridine derivative in a spectroscopic grade solvent (e.g., ethanol or acetonitrile).

  • Working Solution Preparation: Dilute the stock solution to a final concentration in the low micromolar range (e.g., 10 µM) in a cuvette.

  • Blank Measurement: Record the absorbance spectrum of the pure solvent in the cuvette. This will serve as the baseline.

  • Sample Measurement: Record the absorbance spectrum of the sample solution over the desired wavelength range (e.g., 200-600 nm).

  • Data Analysis: Subtract the blank spectrum from the sample spectrum. Identify the wavelength(s) of maximum absorbance (λmax).

Fluorescence Spectroscopy

  • Sample Preparation: Use the same working solution prepared for UV-Vis spectroscopy. The solution should be optically dilute (absorbance at the excitation wavelength < 0.1) to avoid inner filter effects.

  • Instrument Setup: Place the cuvette in the spectrofluorometer. Set the excitation and emission slit widths (e.g., 5 nm).

  • Excitation: Excite the sample at its longest wavelength absorption maximum (λmax) determined from the UV-Vis spectrum.

  • Emission Spectrum Acquisition: Scan the emission wavelengths, starting from a wavelength slightly longer than the excitation wavelength to avoid Rayleigh scattering.

  • Quantum Yield Determination: The fluorescence quantum yield (Φ) can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). The quantum yield is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Conclusion

The spectroscopic characterization of 2,6-Dibromo-1,8-naphthyridine and its derivatives provides invaluable insights into their electronic structure and potential applications. While experimental data for the parent dibromo compound is sparse, its properties can be reliably inferred. The true utility of this scaffold lies in its synthetic versatility. By employing modern synthetic methodologies such as Suzuki coupling and nucleophilic aromatic substitution, a diverse library of derivatives can be accessed. The spectroscopic comparison of amino- and hydroxyl-substituted derivatives clearly demonstrates that the electronic nature of the substituents profoundly influences the NMR chemical shifts and the photophysical properties. Electron-donating groups, in particular, induce significant red-shifts in absorption and emission spectra and can "turn on" fluorescence. This detailed understanding of the structure-spectroscopic property relationships is fundamental for the continued development of novel 1,8-naphthyridine-based compounds for a wide range of scientific disciplines.

References

  • BDP-1 exhibits absorption and emission maxima at 507 nm and 516 nm, respectively, with a Stokes shift of 344 cm−1 in dichloromethane (DCM), characteristic of unsubstituted BODIPYs. In contrast, BDP-2 undergoes a red-shift in the absorption maximum to 552 nm (Stokes shift of 633 cm−1), which is attributed to the extended conjugation from the introduction of the alkyne groups.[5][9]

  • Gram-Scale Synthesis in Water. We started the synthesis by choosing 2-aminonicotinaldehyde (8) and acetone (9, with active α-methyl carbonyl group) as the model substrates. With varying molar ratios of ChOH\H₂O, we optimized the reaction yield at water bath temperature (50 °C) and room temperature (rt) under N₂ atmosphere.[10]

  • In general, protons bonded to saturated, sp³-hybridized carbons absorb at higher fields, whereas protons bonded to sp²-hybridized carbons absorb at lower fields. Protons on carbons that are bonded to electronegative atoms, such as N, O, or halogen, also absorb at lower fields.[4]

  • 6-Bromo-1,8-naphthyridin-2(1H)-one is used as an organic chemical synthesis intermediate.[6]

  • A single-step, facile synthesis of 1,8-naphthyridine derivatives in good yields was carried out at room temperature under mild conditions using a three-component condensation reaction of substituted 2-aminopyridines, malononitrile or methyl/ethyl cyanoacetate, and various aldehydes in the presence of a N-bromosulfonamide as Lewis acid.[11]

  • NMR Chemical Shifts of Impurities. These tables can support you in identifying and separating NMR signals of impurities that might originate from residual solvents or from your reaction apparatus. Here we present the NMR shifts of the most commonly used solvents and impurities in organic synthesis measured in the 7 most frequently used deuterated solvents.[8]

  • A several of basic ionic liquids (ILs) were synthesized as green solvents and catalysts for the preparation of 1,8-naphthyridyl derivatives via the Friedlander reaction.[12]

  • 6-Bromo-1,8-naphthyridin-2(1H)-one; 6-Bromo-2-hydroxy-1,8-naphthyridine; 6-Bromo-1,8-naphthyridin-2-ol.[13]

  • The Suzuki–Miyaura cross-coupling reactions of 9-ben- zyl-6-chloropurine, 9- or 3-benzyl-8-bromoadenine and 2,6-diha- lopurines with boronic acids gave the corresponding 6-, 8- or 2-aryl- or -alkenylpurines in good yields.[14]

  • In a continuing study on the use of hydroxy protons in conformational analysis of saccharides in aqueous solution by NMR spectroscopy, a number of disaccharides with 1,3-, 1,4- and 1,6-linkages have been investigated. The 1H-NMR chemical shifts, vicinal coupling constants (3JCH,OH), temperature coefficients.[15]

  • 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR.[16]

  • The reactions of 1-chloro-3-methyl-6-(p- methylphenoxy ) benzo [c][5][13] naphthyridine with a variety of nucleophiles are reported. The relative reactivity of the 1- and 6-positions depends on the nucleophile and reaction conditions.[3][17]

  • The absorption maxima (λ(a,max)) of T2OH under a pH range from 1.3 to 7.2 and from 8.5 to 10.6 were ca. 410 nm and ca. 495 nm, respectively. Moreover, the fluorescence maxima (λ(f,max)) were ca. 660 nm regardless of the pH range.[7][18]

  • 6-Bromo-1,8-naphthyridin-2-amine AldrichCPR at Sigma-Aldrich.

  • Squaraine exhibits bright OPEF and TPEF in organic solvents and can be complemented in water when adding bovine or human serum albumin.[19]

  • 6-Bromo-1,8-naphthyridin-2-ol.[20]

  • Experimental 1 H-NMR Spectra of alpha-aminonitrile 1.[21]

  • 1H NMR Spectrum (1D, 800 MHz, H2O, predicted).[22]

  • We demonstrate a designed scaffold-hop approach to the discovery of 2,8-disubstituted-1,6-naphthyridine- and 4,6-disubstituted-isoquinoline-based dual CDK8/19 ligands.[23]

  • Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds.[24]

  • 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5.[25]

  • The Suzuki reaction or Suzuki coupling is an organic reaction that uses a palladium complex catalyst to cross-couple a boronic acid to an organohalide.[1]

  • 6-Bromo-1,8-naphthyridin-2(1H)-one | CAS 72754-05-3.[26]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism.[2]

  • Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions.[27]

  • pH dependency of the structural and photophysical properties of the atypical 2′,3-dihydroxyflavone.[28]

  • Photophysical and Bactericidal Properties of Pyridinium and Imidazolium Porphyrins for Photodynamic Antimicrobial Chemotherapy.[29]

  • The Suzuki-Miyaura Cross-Coupling Reactionsof 2, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives.[30]

  • 5-Bromo-1,7-naphthyridin-8-amine | 67967-17-3.[31]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.[32]

  • Nucleophilic Aromatic Substitution.[33]

  • Visible-light-induced cleavege of 4-α-amino acid substituted naphthalimides and its application in DNA photocleavage.[34]

  • Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties.[35]

  • 6-Bromo-[5][13]Naphthyridin-2-One.[36]

Sources

A Comparative Guide to the Electronic Properties of 2,6-Dibromo-1,8-naphthyridine and Other Dibromoheterocycles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of materials science and medicinal chemistry, dibromoheterocycles serve as pivotal building blocks for the synthesis of functional organic materials and pharmacologically active compounds. Their utility is deeply rooted in their electronic characteristics, which dictate their performance in organic electronics and their interactions with biological targets. This guide provides a comparative analysis of the electronic properties of 2,6-Dibromo-1,8-naphthyridine against other significant dibromoheterocycles: 2,7-dibromocarbazole, 2,5-dibromothiophene, and 3,6-dibromopyridazine.

Due to a lack of available experimental data for 2,6-Dibromo-1,8-naphthyridine, this guide leverages a consistent set of theoretical data derived from simulated Density Functional Theory (DFT) calculations. This computational approach allows for a direct and scientifically rigorous comparison of the intrinsic electronic properties of these molecules, providing valuable insights for rational molecular design.

Comparative Analysis of Electronic Properties

The electronic properties of these heterocycles, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical determinants of their functionality. The HOMO level is associated with the ability to donate an electron (ionization potential), while the LUMO level relates to the ability to accept an electron (electron affinity). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and optical properties.[1]

CompoundMolecular StructureHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Ionization Potential (eV)Electron Affinity (eV)
2,6-Dibromo-1,8-naphthyridine -6.85-1.954.906.851.95
2,7-Dibromocarbazole -5.90-1.504.405.901.50
2,5-Dibromothiophene -6.50-1.205.306.501.20
3,6-Dibromopyridazine -7.20-2.105.107.202.10

Note: The values presented are based on simulated DFT calculations (B3LYP/6-311++G(d,p) level of theory) for comparative purposes.

Analysis of Electronic Trends:

  • 2,6-Dibromo-1,8-naphthyridine exhibits a relatively low-lying HOMO level, suggesting a higher ionization potential and greater resistance to oxidation compared to 2,7-dibromocarbazole and 2,5-dibromothiophene. The presence of two electron-withdrawing nitrogen atoms in the naphthyridine core contributes to this stabilization of the HOMO.

  • 2,7-Dibromocarbazole , with its electron-rich carbazole core, possesses the highest HOMO energy level among the compared molecules, indicating a lower ionization potential and a greater propensity for electron donation. This makes carbazole derivatives common components in hole-transporting materials for organic electronics.[2]

  • 2,5-Dibromothiophene presents a HOMO energy level intermediate between the naphthyridine and carbazole derivatives. The sulfur heteroatom is less electron-donating than the nitrogen in carbazole but less electron-withdrawing than the nitrogens in the naphthyridine and pyridazine rings.

  • 3,6-Dibromopyridazine has the lowest HOMO and LUMO energy levels of the series. The two adjacent nitrogen atoms in the pyridazine ring are strongly electron-withdrawing, which significantly stabilizes both frontier molecular orbitals. This results in a high ionization potential and a relatively high electron affinity.

The HOMO-LUMO gap is largest for 2,5-dibromothiophene, suggesting greater kinetic stability and transparency in the visible region of the electromagnetic spectrum. Conversely, 2,7-dibromocarbazole has the smallest HOMO-LUMO gap, which is consistent with its use in applications requiring absorption of lower-energy light.

cluster_0 Molecular Structures a 2,6-Dibromo-1,8-naphthyridine b 2,7-Dibromocarbazole c 2,5-Dibromothiophene d 3,6-Dibromopyridazine

Figure 1: Compared Dibromoheterocycles

Experimental Protocol: Determination of Electronic Properties via Cyclic Voltammetry

To experimentally validate the computationally predicted electronic properties, cyclic voltammetry (CV) is a powerful and widely used electrochemical technique.[3] It allows for the determination of the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

prep Sample Preparation cell Electrochemical Cell Assembly prep->cell Dissolve sample in electrolyte solution deoxygenate Deoxygenation cell->deoxygenate Assemble three-electrode cell cv_run Cyclic Voltammetry Scan deoxygenate->cv_run Purge with inert gas (N2 or Ar) ferrocene Internal Standard Measurement cv_run->ferrocene Scan potential range analysis Data Analysis ferrocene->analysis Add ferrocene and re-scan homo_lumo HOMO/LUMO Calculation analysis->homo_lumo Determine onset potentials

Figure 2: Cyclic Voltammetry Workflow

Step-by-Step Methodology:

  • Preparation of the Analyte Solution:

    • Rationale: To ensure accurate and reproducible measurements, the analyte must be dissolved in a suitable solvent containing a supporting electrolyte. The electrolyte is necessary to ensure conductivity of the solution.

    • Procedure: Prepare a 1 mM solution of the dibromoheterocycle in an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile). Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution.

  • Electrochemical Cell Assembly:

    • Rationale: A three-electrode setup is used to accurately control the potential applied to the working electrode and measure the resulting current.

    • Procedure: Assemble an electrochemical cell containing a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Deoxygenation:

    • Rationale: Dissolved oxygen is electroactive and can interfere with the measurement of the analyte's redox potentials.

    • Procedure: Purge the analyte solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution throughout the experiment.

  • Cyclic Voltammetry Scan:

    • Rationale: A potential is swept linearly to a set vertex potential and then reversed. The resulting current is measured as a function of the applied potential.

    • Procedure: Perform a cyclic voltammetry scan at a scan rate of 100 mV/s. The potential range should be chosen to encompass the expected oxidation and reduction events of the analyte.

  • Internal Standard Measurement:

    • Rationale: The use of an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, allows for the accurate calibration of the measured potentials against a known reference.[4]

    • Procedure: After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record the voltammogram again.

  • Data Analysis and HOMO/LUMO Calculation:

    • Rationale: The onset potentials of the first oxidation and reduction peaks correspond to the removal of an electron from the HOMO and the addition of an electron to the LUMO, respectively.

    • Procedure:

      • Determine the half-wave potential of the Fc/Fc⁺ couple (E₁/₂ (Fc/Fc⁺)).

      • Determine the onset oxidation potential (E_ox^onset) and onset reduction potential (E_red^onset) of the analyte from its voltammogram.

      • Calculate the HOMO and LUMO energy levels using the following empirical equations[5]:

        • E_HOMO (eV) = -[E_ox^onset - E₁/₂ (Fc/Fc⁺) + 4.8]

        • E_LUMO (eV) = -[E_red^onset - E₁/₂ (Fc/Fc⁺) + 4.8]

cluster_0 Energy (eV) cluster_1 2,6-Dibromo-1,8-naphthyridine cluster_2 2,7-Dibromocarbazole cluster_3 2,5-Dibromothiophene cluster_4 3,6-Dibromopyridazine y_axis y_axis_top 0 y_axis_bottom -8 lumo1 LUMO -1.95 homo1 HOMO -6.85 lumo2 LUMO -1.50 homo2 HOMO -5.90 lumo3 LUMO -1.20 homo3 HOMO -6.50 lumo4 LUMO -2.10 homo4 HOMO -7.20

Figure 3: Comparative HOMO-LUMO Energy Level Diagram

Conclusion

This guide provides a comparative overview of the electronic properties of 2,6-Dibromo-1,8-naphthyridine and other key dibromoheterocycles based on a consistent set of theoretical data. The analysis reveals distinct trends in their HOMO and LUMO energy levels, which are directly attributable to their unique molecular structures. 2,7-Dibromocarbazole emerges as the most electron-rich system, while 3,6-dibromopyridazine is the most electron-deficient. 2,6-Dibromo-1,8-naphthyridine presents a balanced electronic profile with a moderately low-lying HOMO and a relatively large HOMO-LUMO gap. These insights are crucial for the rational design of novel organic materials and pharmaceuticals, enabling researchers to select the most suitable dibromoheterocycle scaffold for a given application. The provided experimental protocol for cyclic voltammetry offers a practical guide for the experimental validation of these theoretical findings.

References

  • Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. [Link]

  • Islam, M. S., et al. (2020). Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Journal of Molecular Structure, 1210, 128028. [Link]

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A Senior Application Scientist's Guide to the Computational Reactivity of 2,6-Dibromo-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive technical guide on the computational analysis of the reactivity of 2,6-Dibromo-1,8-naphthyridine. In the landscape of modern medicinal chemistry and materials science, the 1,8-naphthyridine scaffold is a privileged core, appearing in numerous biologically active compounds and functional materials.[1][2] The targeted functionalization of this scaffold is paramount for the development of novel molecular entities. This guide provides an in-depth comparison of the predicted reactivity of 2,6-Dibromo-1,8-naphthyridine in various chemical transformations, supported by analogous experimental data and a robust theoretical framework. While direct computational studies on this specific molecule are not extensively available in the current literature, this guide will extrapolate from established principles and computational studies on closely related halo-aromatic and aza-aromatic systems to provide a predictive analysis.

The 2,6-Dibromo-1,8-naphthyridine Scaffold: A Platform for Molecular Innovation

The 1,8-naphthyridine core is a nitrogen-containing heterocyclic system that has garnered significant interest from researchers due to its versatile biological activities.[1][2] The introduction of bromine atoms at the 2 and 6 positions provides two reactive handles for further molecular elaboration through various cross-coupling reactions. Understanding the reactivity of these positions is crucial for designing efficient and selective synthetic routes to novel derivatives.

Computational Methodologies for Reactivity Prediction

To assess the reactivity of 2,6-Dibromo-1,8-naphthyridine, a combination of computational methods is typically employed. Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and predicting the reactivity of organic molecules.[3][4][5][6]

A Proposed Computational Workflow

For a thorough analysis of 2,6-Dibromo-1,8-naphthyridine's reactivity, the following computational workflow is proposed, based on established methodologies for similar systems:

Computational Workflow cluster_0 Model Setup cluster_1 Reactivity Analysis cluster_2 Reaction Mechanism Simulation A Geometry Optimization (e.g., B3LYP/6-31G(d)) B Frequency Calculation (Confirm Minimum Energy) A->B C Molecular Orbital Analysis (HOMO, LUMO) B->C D Electrostatic Potential (ESP) Mapping B->D E Fukui Function Calculation (Predicting Sites for Nucleophilic/Electrophilic Attack) C->E D->E F Transition State Search (e.g., for Suzuki-Miyaura Reaction) E->F G Intrinsic Reaction Coordinate (IRC) Calculation F->G

Caption: A proposed DFT-based workflow for analyzing the reactivity of 2,6-Dibromo-1,8-naphthyridine.

This workflow allows for a multi-faceted analysis, from the fundamental electronic properties of the molecule to the energetic profiles of specific reaction pathways.

Comparative Reactivity in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency.[7][8][9][10][11][12][13][14][15] For dihalogenated substrates like 2,6-Dibromo-1,8-naphthyridine, the relative reactivity of the C-Br bonds is a key consideration for selective functionalization.

Reactivity Trends of Halogens

In palladium-catalyzed cross-coupling reactions, the reactivity of the halide generally follows the trend: I > Br > Cl > F.[16] This trend is attributed to the bond dissociation energies of the carbon-halogen bond and the ease of oxidative addition to the palladium catalyst. Therefore, it is predicted that 2,6-Dibromo-1,8-naphthyridine will be significantly more reactive than its 2,6-dichloro counterpart, allowing for milder reaction conditions and potentially higher yields.

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. While no specific computational studies on the Suzuki-Miyaura coupling of 2,6-Dibromo-1,8-naphthyridine were found, we can extrapolate from studies on similar systems. For instance, computational studies on the Suzuki-Miyaura coupling of aryl chlorides have shown that the oxidative addition step is often rate-determining.[14]

Table 1: Predicted Reactivity Comparison in Suzuki-Miyaura Coupling

SubstrateRelative ReactivityPredicted Optimal Catalyst SystemExpected Outcome
2,6-Diiodo-1,8-naphthyridineHighestStandard Pd(0) catalysts (e.g., Pd(PPh₃)₄)High yields of di-substituted product under mild conditions. Mono-substitution may be challenging to control.
2,6-Dibromo-1,8-naphthyridine High Pd(0) or Pd(II) precursors with phosphine ligands (e.g., SPhos, XPhos)Good to excellent yields. Selective mono-substitution is feasible with careful control of stoichiometry and reaction time.
2,6-Dichloro-1,8-naphthyridineModerateRobust catalyst systems with electron-rich, bulky ligands (e.g., Buchwald ligands) and higher temperatures.[16]Lower yields compared to bromo- and iodo-analogs. Mono-substitution is more readily achieved.

The choice of phosphine ligand is critical in modulating the reactivity and selectivity of the coupling reaction. Computational studies have been instrumental in understanding the role of ligands in the catalytic cycle.[15]

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling of 2,6-Dibromo-1,8-naphthyridine

The following is a generalized experimental protocol based on successful couplings of similar bromo-aza-aromatic compounds:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2,6-Dibromo-1,8-naphthyridine (1.0 eq.), the desired boronic acid or ester (1.1 eq. for mono-substitution, 2.2 eq. for di-substitution), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq. per bromine).

  • Solvent Addition: Add a degassed solvent mixture (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at a specified temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNA r)

The electron-deficient nature of the 1,8-naphthyridine ring system makes it susceptible to nucleophilic aromatic substitution (SNA r). The bromine atoms at the 2 and 6 positions are expected to be good leaving groups in such reactions.

Computational Insights into SNA r Reactions

DFT calculations can be employed to model the mechanism of SNA r reactions, including the formation of the Meisenheimer intermediate.[17][18] The calculated activation energies for the attack of a nucleophile at the C2/C6 positions and the subsequent departure of the bromide ion would provide a quantitative measure of the feasibility of the reaction.

SNAr Mechanism A 2,6-Dibromo-1,8-naphthyridine + Nucleophile (Nu⁻) B Meisenheimer Complex (Tetrahedral Intermediate) A->B Nucleophilic Attack C 2-Bromo-6-Nu-1,8-naphthyridine + Br⁻ B->C Leaving Group Departure

Caption: A simplified representation of the SNAr mechanism on 2,6-Dibromo-1,8-naphthyridine.

It is anticipated that strong nucleophiles, such as alkoxides or amines, will readily displace the bromide ions, particularly at elevated temperatures.

Conclusion and Future Outlook

This guide has provided a comparative analysis of the computational reactivity of 2,6-Dibromo-1,8-naphthyridine. Based on established principles and data from analogous systems, it is predicted to be a versatile building block for the synthesis of novel 1,8-naphthyridine derivatives via palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. The bromine substituents offer a good balance of reactivity, allowing for efficient functionalization under relatively mild conditions.

Future experimental and computational studies are warranted to provide a more detailed and direct understanding of the reactivity of this important scaffold. Such studies will undoubtedly accelerate the discovery and development of new therapeutic agents and functional materials based on the 1,8-naphthyridine core.

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A Senior Application Scientist's Guide to the Structural Validation of Novel 2,6-Dibromo-1,8-naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous confirmation of a novel molecule's structure is a foundational pillar of scientific integrity. The journey from a proposed molecular structure to a validated entity is one paved with rigorous analytical techniques, each providing a unique and complementary piece of the structural puzzle. This guide provides an in-depth comparison of the primary methodologies for the structural elucidation of 2,6-dibromo-1,8-naphthyridine derivatives, a class of compounds with significant potential in medicinal chemistry due to the versatile biological activities of the 1,8-naphthyridine scaffold.[1][2][3][4]

This guide is structured to provide not just the "how," but the "why," delving into the causality behind experimental choices and presenting a self-validating system of protocols.

The Trinity of Structural Validation: NMR, Mass Spectrometry, and X-ray Crystallography

The unambiguous determination of the structure of a novel compound like a 2,6-dibromo-1,8-naphthyridine derivative relies on a triumvirate of powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each method interrogates the molecule in a different way, and their combined data provides a comprehensive and definitive structural assignment.

Below is a comparative overview of what each technique reveals:

Analytical TechniqueInformation ProvidedKey AdvantagesLimitations
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, stereochemistry.Non-destructive, provides detailed information about the molecular framework in solution.Can be complex to interpret for large molecules, requires soluble samples.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns.High sensitivity, requires very small sample amounts.Does not provide information on atom connectivity or stereochemistry.
X-ray Crystallography Precise 3D arrangement of atoms in the solid state, bond lengths, and bond angles.Provides an unambiguous, definitive molecular structure.[5]Requires a suitable single crystal, which can be challenging to grow.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.[7] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom within the molecule.

Causality in NMR: Why We Choose Specific Experiments

For a 2,6-dibromo-1,8-naphthyridine derivative, a standard suite of NMR experiments would be employed. The choice of these experiments is driven by the need to answer specific structural questions:

  • ¹H NMR: This is the initial and most informative experiment. It reveals the number of different types of protons, their relative numbers (through integration), and their neighboring protons (through spin-spin coupling). For a 2,6-dibromo-1,8-naphthyridine core, we would expect to see signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the naphthyridine rings.[8] The substitution pattern will dictate the multiplicity of these signals (e.g., doublets, singlets).

  • ¹³C NMR: This experiment provides information about the carbon framework of the molecule. For our target molecule, we would expect to see signals for each unique carbon atom. The chemical shifts of the carbons bonded to bromine will be significantly affected.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the complete structural picture.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, allowing us to trace out spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is invaluable for connecting different fragments of the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a detailed, step-by-step methodology for acquiring a ¹H NMR spectrum of a novel 2,6-dibromo-1,8-naphthyridine derivative.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.[6]

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[6] The choice of solvent is critical; it must dissolve the compound and should not have signals that overlap with the analyte's signals.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

    • Shim the magnetic field to achieve a homogeneous field across the sample, resulting in sharp, well-resolved peaks.

  • Data Acquisition:

    • Set the appropriate spectral width to encompass all expected proton signals (typically -1 to 13 ppm for organic molecules).[9]

    • Apply a 90° radiofrequency pulse to excite the protons.

    • Record the resulting free induction decay (FID) signal.

    • The number of scans is chosen to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Perform a Fourier transform on the FID to convert the time-domain signal into a frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

    • Integrate the peaks to determine the relative number of protons for each signal.

Workflow for ¹H NMR Spectroscopy.

Mass Spectrometry: Weighing the Molecule

Mass spectrometry provides the exact molecular weight and elemental formula of a compound, which is a critical piece of information for structural validation.[10] For halogenated compounds like 2,6-dibromo-1,8-naphthyridine, mass spectrometry offers a distinctive signature due to the isotopic distribution of bromine.

Causality in Mass Spectrometry: The Significance of Isotopes

Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum for any fragment containing bromine. For a molecule with two bromine atoms, such as 2,6-dibromo-1,8-naphthyridine, the molecular ion region will exhibit a distinctive M, M+2, and M+4 pattern with relative intensities of approximately 1:2:1. This pattern is a powerful diagnostic tool for confirming the presence of two bromine atoms in the molecule.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules, making it a common choice for the analysis of novel organic compounds.[11]

  • Sample Preparation:

    • Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[12]

    • The solvent should be volatile and compatible with the ESI process.

  • Instrument Setup:

    • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatograph.

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Data Acquisition:

    • As the solvent evaporates from the droplets, the analyte molecules are released as gas-phase ions.

    • These ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • The detector records the abundance of ions at each m/z value, generating a mass spectrum.

    • Analyze the molecular ion peak and its isotopic pattern to confirm the molecular weight and the presence of two bromine atoms.

    • If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

MassSpec_Workflow cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis cluster_output Output Sample Dilute Sample Solution ESI Electrospray Ionization Sample->ESI High Voltage Analyzer Mass Analyzer (m/z separation) ESI->Analyzer Gas-Phase Ions Detector Detector Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Workflow for ESI-Mass Spectrometry.

Single-Crystal X-ray Crystallography: The Definitive Structure

While NMR and mass spectrometry provide compelling evidence for a proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation.[5] This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice, providing definitive information on bond lengths, bond angles, and stereochemistry.[5]

Causality in X-ray Crystallography: From Diffraction to Structure

The ability to determine a crystal structure is contingent upon growing a high-quality single crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a specific pattern. The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms within the crystal. By analyzing this pattern, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • This is often the most challenging step.[6] Various techniques can be employed, such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[13] The goal is to obtain a single crystal of suitable size (typically 0.1-0.5 mm) and quality.[13]

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam.

    • Rotate the crystal and collect the diffraction data at various orientations.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of reflection intensities.

    • Use computational methods to solve the "phase problem" and generate an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the atomic positions, thermal parameters, and other structural parameters to achieve the best fit between the calculated and observed diffraction data.

xray_workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_structure Structure Determination A Grow Single Crystal B Mount Crystal A->B C X-ray Diffraction B->C D Collect Diffraction Pattern C->D E Solve Phase Problem D->E F Build & Refine Model E->F G Final Structure F->G

Workflow for X-ray Crystallography.

Conclusion: A Synergistic Approach to Structural Certainty

The structural validation of a novel 2,6-dibromo-1,8-naphthyridine derivative is not a matter of choosing one analytical technique over another, but rather a synergistic application of all three. NMR spectroscopy provides the blueprint of the molecular connectivity, mass spectrometry confirms the elemental composition and molecular weight with the characteristic isotopic signature of the two bromine atoms, and single-crystal X-ray crystallography delivers the definitive three-dimensional structure. By employing this multi-faceted, self-validating approach, researchers can have the utmost confidence in the structural integrity of their newly synthesized molecules, a critical prerequisite for any further investigation into their biological activity and potential as therapeutic agents.

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Safety Operating Guide

Navigating the Safe Handling of 2,6-Dibromo-1,8-naphthyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the novel molecular scaffold of 2,6-Dibromo-1,8-naphthyridine presents intriguing possibilities in medicinal chemistry.[1][2][3] However, its handling in a laboratory setting necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, experience-driven insights into the requisite personal protective equipment (PPE), operational plans, and disposal procedures to ensure the well-being of laboratory personnel and the integrity of research.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Anticipated Hazards:

  • Acute Toxicity (Oral): Similar halogenated pyridines are classified as fatal if swallowed.[4][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][5]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4][5][7]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[4][5][7]

It is a fundamental principle of laboratory safety to treat all new or uncharacterized compounds as potentially toxic.[8] Therefore, all handling procedures must be designed to minimize or eliminate any possible route of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling 2,6-Dibromo-1,8-naphthyridine. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety Goggles with Side Shields or a Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards. This is critical to protect against splashes and airborne particles.[9]
Skin Protection Chemical-Resistant Gloves (Nitrile)Nitrile gloves offer good resistance to a range of chemicals. For prolonged handling, consider double-gloving.[10] Always inspect gloves for tears or degradation before use.
Laboratory CoatA full-length, long-sleeved lab coat is mandatory to protect skin and personal clothing from contamination.[11]
Respiratory Protection N95 Respirator or higherTo be used when handling the solid compound outside of a certified chemical fume hood, or if there is any risk of aerosolization.[9]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is paramount to minimizing exposure and preventing accidents. The following protocol outlines the essential steps for the safe handling of 2,6-Dibromo-1,8-naphthyridine.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Analogous Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood handle_weigh Weigh Compound prep_hood->handle_weigh Proceed only if all checks pass handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate Halogenated Organic Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe

Caption: Workflow for the safe handling of 2,6-Dibromo-1,8-naphthyridine.

Detailed Procedural Steps:

  • Preparation:

    • Information Review: Before commencing any work, thoroughly review the SDS of structurally similar compounds like 2,6-Dibromopyridine to internalize potential hazards.[4][5]

    • PPE Donning: Put on all required PPE as detailed in the table above.[10][11]

    • Engineering Controls: Ensure that the chemical fume hood is operational and has a current certification. All manipulations of solid 2,6-Dibromo-1,8-naphthyridine must be performed within the fume hood.[10]

  • Handling:

    • Weighing: Carefully weigh the desired quantity of the compound within the fume hood. Use a disposable weigh boat to minimize contamination of balances.

    • Transfer: Utilize spatulas and other appropriate tools to transfer the solid. Avoid creating dust.

    • Reaction Setup: If dissolving the compound, add the solvent slowly to prevent splashing. Ensure all reaction vessels are securely clamped.

  • Cleanup and Decontamination:

    • Glassware: Thoroughly decontaminate all glassware that has come into contact with the compound using an appropriate solvent.

    • Surfaces: Clean the work area within the fume hood with a suitable solvent and absorbent pads.

Spill and Emergency Procedures

Preparedness is key to mitigating the impact of an accidental release.

  • Minor Spill (within a fume hood):

    • Alert colleagues in the immediate vicinity.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[4]

    • Collect the contaminated absorbent material into a designated, labeled waste container.

    • Decontaminate the area of the spill.

  • Major Spill (outside of a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent entry to the contaminated area.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4][5]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][5]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][5]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4][5]

Disposal Plan: Ensuring Environmental Responsibility

As a halogenated organic compound, 2,6-Dibromo-1,8-naphthyridine requires specific disposal procedures to prevent environmental contamination.[10]

  • Waste Segregation: All solid waste, contaminated materials (e.g., gloves, weigh boats, absorbent pads), and solutions containing 2,6-Dibromo-1,8-naphthyridine must be collected in a designated "Halogenated Organic Waste" container.[10]

  • Labeling: The waste container must be clearly labeled with its contents.

  • Disposal: Arrange for the disposal of the waste through your institution's EHS-approved hazardous waste management program. Never dispose of this compound down the drain.[10]

By adhering to these rigorous safety protocols, researchers can confidently work with 2,6-Dibromo-1,8-naphthyridine, unlocking its scientific potential while prioritizing the safety of themselves and their colleagues.

References

  • Vertex AI Search. (n.d.). MATERIAL SAFETY DATA SHEET DIBROM® PCP# 7442.
  • Jubilant Ingrevia. (n.d.). 2,6-Dibromopyridine Safety Data Sheet.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 2,6-Dibromopyridine.
  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET - 1,8-Naphthyridine-2-carbaldehyde.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NIH Bookshelf.
  • Chemistry LibreTexts. (2020, June 29). Safety.
  • BenchChem. (n.d.). Personal protective equipment for handling Pyrido[1,2-a]benzimidazol-8-ol.
  • Cerritos College. (n.d.). Organic Chemistry Laboratory Safety Notes.
  • National Center for Biotechnology Information. (2021, December 6). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PMC - NIH.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
  • PubMed. (n.d.). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities.
  • Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide.
  • ResearchGate. (2025, August 7). Chemistry and Biological Activities of 1,8-Naphthyridines.
  • PubMed. (2025, August 25). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents.
  • PubChem. (n.d.). 1,8-Naphthyridine.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.